4Sc-203
Description
Multikinase Inhibitor this compound is a multikinase inhibitor with potential antineoplastic activity. Multikinase inhibitor this compound selectively inhibits FMS-related tyrosine kinase 3 (FLT3/STK1), FLT3 mutated forms, and vascular endothelial growth factor receptors (VEGFRs). This may result in the inhibition of angiogenesis and cell proliferation in tumor cells in which these kinases are upregulated. FLT3 (FLK2), a class III tyrosine kinase receptor, is overexpressed or mutated in most B lineage and acute myeloid leukemias (AML). VEGFRs, tyrosine kinase receptors, are overexpressed in a variety of tumor cell types and play key roles in angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFACRSJGNJHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895533-09-2 | |
| Record name | 4SC-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895533092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4SC-203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4SC-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFG3GJ6251 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4Sc-203: A Preclinical Data Summary and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Sc-203 is an orally available, small molecule multi-kinase inhibitor with primary activity against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Developed by 4SC AG, this compound has been investigated for its potential as an anti-cancer agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML), where FLT3 mutations are a common driver of the disease. This technical guide provides a summary of the available preclinical data on this compound, including its mechanism of action, and details the typical experimental protocols used to evaluate such a compound.
Mechanism of Action
This compound exerts its anti-tumor effects through the dual inhibition of two key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
FLT3 Inhibition
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic blasts. This compound is designed to inhibit both wild-type and mutated forms of FLT3, thereby blocking downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for the survival of AML cells.
VEGFR Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, and they achieve this by secreting VEGF to stimulate the proliferation and migration of endothelial cells. By inhibiting VEGFRs, this compound can disrupt the tumor's blood supply, leading to starvation of cancer cells and inhibition of tumor growth. This anti-angiogenic activity is relevant for both solid tumors and hematological malignancies.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
4Sc-203 and Angiogenesis Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4Sc-203 is a multi-target small molecule kinase inhibitor that has demonstrated selectivity for Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1] While the compound has completed a Phase I clinical trial in healthy volunteers establishing its safety and tolerability, detailed quantitative preclinical and clinical data on its specific anti-angiogenic efficacy are not extensively available in the public domain. This guide provides a comprehensive overview of the known information on this compound in the context of angiogenesis inhibition, including its mechanism of action as a VEGFR inhibitor. Furthermore, it outlines the standard experimental protocols and signaling pathways relevant to the evaluation of such compounds, offering a framework for understanding its potential role in anti-angiogenic therapy.
Introduction to this compound
This compound is a novel, intravenously administered small molecule that functions as a multi-target kinase inhibitor. Its primary targets include FMS-like tyrosine kinase 3 (FLT3) and its mutated forms, as well as VEGFRs.[1] The inhibition of VEGFRs positions this compound as a potential anti-angiogenic agent for the treatment of solid tumors where angiogenesis is a critical component of tumor progression. The compound was co-developed by 4SC AG and ProQinase GmbH.
A first-in-man Phase I clinical trial involving healthy volunteers has been successfully completed. The study demonstrated that this compound is safe and well-tolerated at the tested dose levels.[1]
The Role of VEGFR in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their expansion. The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs) are the primary regulators of this process.
The binding of VEGF ligands to VEGFRs on the surface of endothelial cells initiates a cascade of downstream signaling events. This leads to endothelial cell proliferation, migration, and differentiation, ultimately resulting in the formation of new blood vessels that supply the tumor. Therefore, inhibiting the VEGF/VEGFR signaling pathway is a well-established and effective strategy in cancer therapy.
Mechanism of Action of this compound in Angiogenesis Inhibition
As a VEGFR inhibitor, this compound is presumed to exert its anti-angiogenic effects by blocking the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that lead to angiogenesis.
Visualizing the VEGF Signaling Pathway
The following diagram illustrates the generalized VEGF signaling pathway, which is the target of this compound.
Caption: Generalized VEGF signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Anti-Angiogenic Activity
Specific quantitative data, such as IC50 values for VEGFR inhibition or in vivo tumor growth inhibition percentages directly attributed to the anti-angiogenic effects of this compound, are not publicly available at this time. The table below is a template that would typically be used to present such data.
| Assay Type | Target/Model | Metric | This compound Value | Reference Compound Value |
| Kinase Assay | VEGFR-1 | IC50 | Data not available | e.g., Sunitinib |
| Kinase Assay | VEGFR-2 | IC50 | Data not available | e.g., Sunitinib |
| Kinase Assay | VEGFR-3 | IC50 | Data not available | e.g., Sunitinib |
| Cell Proliferation | HUVEC | GI50 | Data not available | e.g., Sorafenib |
| Tube Formation | HUVEC on Matrigel | % Inhibition | Data not available | e.g., Bevacizumab |
| In vivo Model | Xenograft (e.g., A549) | % TGI | Data not available | e.g., Paclitaxel |
| In vivo Model | Xenograft (e.g., A549) | MVD Reduction | Data not available | e.g., Endostatin |
HUVEC: Human Umbilical Vein Endothelial Cells; TGI: Tumor Growth Inhibition; MVD: Microvessel Density.
Experimental Protocols for Assessing Anti-Angiogenic Activity
While specific protocols for this compound are not published, the following are standard methodologies used to evaluate the anti-angiogenic properties of kinase inhibitors.
In Vitro Assays
-
VEGFR Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on VEGFR kinase activity.
-
Methodology: Recombinant human VEGFR kinase is incubated with a specific substrate and ATP in the presence of varying concentrations of the test compound. The phosphorylation of the substrate is measured, typically using an ELISA-based method or radiometric assay, to calculate the IC50 value.
-
-
Endothelial Cell Proliferation Assay:
-
Objective: To assess the effect of the compound on the growth of endothelial cells.
-
Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and treated with different concentrations of the test compound in the presence of a pro-angiogenic stimulus like VEGF. After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT or CellTiter-Glo®.
-
-
Endothelial Cell Tube Formation Assay:
-
Objective: To evaluate the compound's ability to inhibit the differentiation of endothelial cells into capillary-like structures.
-
Methodology: HUVECs are seeded on a layer of Matrigel (a basement membrane extract) and treated with the test compound. After incubation (e.g., 6-18 hours), the formation of tube-like networks is observed and quantified by measuring parameters like total tube length or number of branch points using microscopy and image analysis software.
-
In Vivo Assays
-
Matrigel Plug Assay:
-
Objective: To assess the inhibition of neovascularization in a living organism.
-
Methodology: Matrigel mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound is injected subcutaneously into mice. After a period of time (e.g., 7-14 days), the Matrigel plugs are excised, and the extent of blood vessel infiltration is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers like CD31.
-
-
Tumor Xenograft Model:
-
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of the compound in a tumor-bearing animal model.
-
Methodology: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, animals are treated with the test compound. Tumor growth is monitored over time. At the end of the study, tumors are excised, and microvessel density (MVD) is assessed by immunohistochemistry for endothelial markers.
-
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an anti-angiogenic compound.
Caption: A standard workflow for preclinical assessment of anti-angiogenic compounds.
Conclusion and Future Directions
This compound is a promising multi-target kinase inhibitor with demonstrated selectivity for VEGFRs, suggesting its potential as an anti-angiogenic therapeutic agent. While the successful completion of a Phase I trial has established its safety profile in healthy volunteers, a comprehensive understanding of its anti-angiogenic efficacy will require the public dissemination of detailed preclinical and further clinical data. Future research should focus on elucidating the specific inhibitory profile of this compound against different VEGFR isoforms and its impact on downstream signaling pathways in endothelial cells. Furthermore, in vivo studies in relevant tumor models are necessary to fully characterize its anti-tumor and anti-angiogenic potential. As more data becomes available, a clearer picture of this compound's role in the landscape of angiogenesis inhibitors will emerge.
References
In-Depth Technical Guide: 4Sc-203, a Dual Inhibitor of FLT3 and VEGFR Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
4Sc-203 is a potent, small molecule, multi-kinase inhibitor with significant potential in oncology, primarily through its targeted inhibition of FMS-related tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This dual-targeting mechanism uniquely positions this compound to combat cancer through both direct anti-proliferative effects on hematological malignancies and anti-angiogenic activity against solid tumors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, preclinical efficacy, and clinical development of this compound, intended to serve as a resource for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure is key to its specific kinase inhibitory activity.
Chemical Name (IUPAC): 1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea
2D Chemical Structure:
Caption: 2D representation of the this compound molecular structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C33H38N8O4S | PubChem[1] |
| Molecular Weight | 642.79 g/mol | PubChem[1] |
| CAS Number | 895533-09-2 | PubChem[1] |
| Appearance | Not specified in available literature | - |
| Solubility | Soluble in DMSO | Selleck Chemicals |
| LogP (calculated) | 5.97 | ChEMBL |
| Polar Surface Area | 126.0 Ų | ChEMBL |
| #H-Bond Donors | 3 | ChEMBL |
| #H-Bond Acceptors | 11 | ChEMBL |
Mechanism of Action
This compound functions as a multikinase inhibitor, primarily targeting FLT3 and VEGFRs, which are key players in cancer cell proliferation, survival, and angiogenesis.[2][3]
Inhibition of FLT3 Signaling
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML).[4] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, promoting uncontrolled cell growth and survival.[5][6]
This compound has demonstrated a strong selectivity profile against both wild-type FLT3 and its mutated forms.[4] By inhibiting the kinase activity of FLT3, this compound effectively blocks these downstream signaling cascades, leading to the induction of apoptosis in AML cells.
Caption: this compound inhibits the FLT3 signaling pathway.
Inhibition of VEGFR Signaling
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels.[4] Tumors require a dedicated blood supply to grow and metastasize, a process driven by growth factors like VEGF. By binding to VEGFRs on the surface of endothelial cells, VEGF stimulates signaling pathways that lead to endothelial cell proliferation, migration, and survival.[7]
This compound has shown selectivity against VEGFRs.[4] By inhibiting VEGFR signaling, this compound can disrupt the formation of new blood vessels within tumors, thereby limiting their growth and potential for metastasis. The key downstream pathways affected include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
Caption: this compound inhibits the VEGFR signaling pathway.
Preclinical and Clinical Data
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-cancer activity of this compound. In vitro and in vivo studies have confirmed its strong selectivity for FLT3 and its mutants, as well as for VEGFRs.[4] The compound is being further evaluated in preclinical models to explore its potential across various cancer indications, including solid tumors.[4]
Clinical Trials
This compound has been investigated in a First-in-Man Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[4]
Phase I Study in Healthy Volunteers:
-
Design: Randomized, double-blind, placebo-controlled, dose-escalation study.[4]
-
Participants: 60 healthy male volunteers, aged 20 to 46 years.[4]
-
Dosing: Ascending single intravenous doses ranging from 0.041 to 2.5 mg/kg.[4]
-
Safety and Tolerability: this compound was found to be safe and well-tolerated. Adverse events were generally mild, with no serious adverse events reported. No dose-dependent increase in adverse events or target organ toxicity was observed.[4]
-
Pharmacokinetics: The pharmacokinetics of this compound showed an expected dose-dependent increase in exposure, providing a solid foundation for further clinical development.[4]
This compound has also been studied in trials for the treatment of Acute Myeloid Leukemia.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for key assays relevant to the evaluation of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., FLT3, VEGFR), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound) in an appropriate assay buffer.
-
Compound Dispensing: Serially dilute this compound and dispense into a multi-well microplate.
-
Kinase Addition: Add the kinase solution to each well containing the compound and incubate briefly.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a constant temperature for a specified duration.
-
Reaction Termination: Stop the reaction, often by adding a solution that chelates Mg2+ (essential for kinase activity) or denatures the enzyme.
-
Signal Detection: Measure the amount of phosphorylated substrate or consumed ATP using a suitable detection method (e.g., luminescence for ADP-Glo assays, fluorescence for LanthaScreen assays, or radioactivity for assays using radiolabeled ATP).[3][8]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (General Protocol)
This protocol describes a common method to assess the anti-proliferative effects of a compound on cancer cell lines.
Caption: General workflow for a cell-based proliferation assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MV4-11 or MOLM-13 for FLT3-ITD positive AML) in a 96-well plate at a predetermined density.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the treated cells for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Viability Assessment: Add a reagent that measures cell viability. Common methods include:
-
MTT/MTS assays: These colorimetric assays measure the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
-
Signal Measurement: After a short incubation with the viability reagent, measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against the compound concentration to calculate the IC50 value.
In Vivo Xenograft Tumor Model (General Protocol)
This protocol outlines the general steps for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft tumor model study.
Methodology:
-
Cell Implantation: Implant human cancer cells (e.g., from a cell line or a patient-derived xenograft) into immunocompromised mice (e.g., NOD/SCID or NSG mice).[9][10] The implantation can be subcutaneous or orthotopic.
-
Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size, monitoring their volume with caliper measurements.
-
Randomization and Treatment: Randomize the tumor-bearing mice into different treatment groups, including a vehicle control group and one or more groups receiving this compound at different doses and schedules.
-
Efficacy Assessment: Monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study. The primary endpoint is often tumor growth inhibition.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected to analyze biomarkers of drug activity (e.g., phosphorylation status of FLT3 or VEGFR downstream targets).
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting key pathways in cancer progression. Its dual inhibition of FLT3 and VEGFR provides a strong rationale for its development in both hematological malignancies and solid tumors. The favorable safety and pharmacokinetic profile observed in early clinical studies supports its continued investigation. This technical guide summarizes the current knowledge on this compound, providing a valuable resource for the scientific community to further explore and potentially advance this compound in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 4SC Announces First-in-Man Phase I Results for this compound | Technology Networks [technologynetworks.com]
- 5. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. journal.waocp.org [journal.waocp.org]
4SC-203: A Technical Overview of Kinase Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
4SC-203 is an investigational small molecule, multi-kinase inhibitor that has been evaluated in early-stage clinical development.[1][2] This technical guide provides a comprehensive overview of the publicly available data on the kinase selectivity of this compound, its mechanism of action, and the experimental methodologies relevant to its preclinical characterization. The information is intended to provide a detailed understanding of the compound's core biological activities for researchers and professionals in the field of drug development.
Kinase Selectivity Profile of this compound
While a comprehensive, quantitative kinase selectivity panel with IC50 values against a broad range of kinases is not publicly available, preclinical data indicates that this compound possesses a unique selectivity profile, potently inhibiting several key kinases implicated in cancer progression. The compound was co-developed with ProQinase GmbH, a company specializing in kinase inhibitor profiling.[2]
The primary targets of this compound have been identified as FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3] Additionally, inhibitory activity has been reported against other kinases, including ALK, AXL, FAK, and TRK receptors.[4]
The table below summarizes the known kinase targets of this compound. It is important to note that specific IC50 values from broad panel screens are not publicly disclosed.
| Target Kinase Family | Specific Kinases | Role in Cancer |
| Class III Receptor Tyrosine Kinases | FLT3 (wild-type and mutated forms) | Proliferation and survival of leukemia cells, particularly in Acute Myeloid Leukemia (AML). |
| VEGF Receptors | VEGFRs | Angiogenesis (formation of new blood vessels) which is crucial for tumor growth and metastasis. |
| Anaplastic Lymphoma Kinase | ALK | Oncogenic driver in various cancers, including non-small cell lung cancer. |
| TAM Family | AXL | Tumor growth, metastasis, and drug resistance. |
| Focal Adhesion Kinase | FAK | Cell adhesion, migration, and survival. |
| Tropomyosin Receptor Kinases | TRK Receptors | Neuronal cell function and oncogenic fusions in various cancers. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that are crucial for the growth and survival of cancer cells and the development of a tumor-supportive microenvironment.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells. In certain hematological malignancies, such as Acute Myeloid Leukemia (AML), FLT3 is often mutated, leading to constitutive activation of its downstream signaling pathways and promoting uncontrolled cell proliferation and survival. This compound's inhibition of both wild-type and mutated forms of FLT3 makes it a targeted therapeutic strategy for these cancers.
Below is a diagram illustrating the FLT3 signaling pathway and the point of inhibition by this compound.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the process of forming new blood vessels from pre-existing ones. Tumors require a dedicated blood supply to grow and metastasize, and they achieve this by secreting VEGF, which activates VEGFRs on endothelial cells. By inhibiting VEGFRs, this compound can disrupt the tumor's blood supply, leading to a reduction in tumor growth and metastasis.
The following diagram depicts the VEGFR signaling pathway and the inhibitory action of this compound.
Caption: VEGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed, specific experimental protocols for the kinase selectivity profiling of this compound are not publicly available. However, a standard methodology for determining the in vitro kinase inhibitory activity of a compound is the radiometric kinase assay. The following is a representative protocol for such an assay.
Representative In Vitro Radiometric Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (this compound) serially diluted in DMSO
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Workflow Diagram:
Caption: General workflow for a radiometric kinase assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with serial dilutions performed to cover a wide range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the specific recombinant kinase, and its corresponding peptide substrate.
-
Compound Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined amount of time (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated peptide substrate.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) is used to calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a multi-kinase inhibitor with a described selectivity profile against key kinases involved in cancer cell proliferation, survival, and angiogenesis, most notably FLT3 and VEGFRs. While detailed quantitative data from broad kinase screening is not publicly available, the identified primary targets suggest a mechanism of action that could be beneficial in specific cancer types, such as AML. The methodologies for characterizing such inhibitors are well-established, with radiometric kinase assays being a standard for determining in vitro potency and selectivity. Further public disclosure of preclinical and clinical data will be necessary to fully elucidate the complete kinase selectivity profile and therapeutic potential of this compound.
References
- 1. 4SC Announces First-in-Man Phase I Results for this compound | Technology Networks [technologynetworks.com]
- 2. 4SC Announces Start of Dosing in First-in-Man Phase I Study with this compound | Technology Networks [technologynetworks.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
4Sc-203 Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the signaling pathway modulation by 4Sc-203, a multi-kinase inhibitor with therapeutic potential in oncology, particularly for Acute Myeloid Leukemia (AML). This compound primarily exerts its effects through the potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This document details the downstream signaling cascades affected by this compound, presents available quantitative data on its inhibitory activity and pharmacokinetics, and provides detailed experimental protocols for key assays relevant to its investigation. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its mechanism of action.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant activity against key kinases implicated in cancer cell proliferation, survival, and angiogenesis. Its dual targeting of FLT3 and VEGFRs makes it a promising candidate for cancers driven by these pathways, such as AML, which frequently harbors activating mutations in FLT3.[1][2] Understanding the intricate details of how this compound modulates these signaling networks is crucial for its continued development and clinical application.
Core Signaling Pathways Modulated by this compound
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and progenitors. In a significant subset of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD), leading to uncontrolled cell proliferation and survival. This compound is a potent inhibitor of both wild-type and mutated FLT3.[1][2]
Upon inhibition of FLT3 by this compound, the following downstream signaling pathways are attenuated:
-
Ras/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation. Inhibition of FLT3 by this compound prevents the activation of Ras, which in turn blocks the phosphorylation cascade of MEK and ERK, leading to cell cycle arrest.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. By inhibiting FLT3, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt. This leads to the de-repression of pro-apoptotic proteins and a decrease in cell survival.
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is often constitutively activated in FLT3-mutated AML and promotes leukemic cell survival and proliferation. This compound effectively blocks the phosphorylation and activation of STAT5.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. This compound targets and inhibits VEGFRs, thereby impeding the angiogenic process.[1][2]
The primary downstream effects of VEGFR inhibition by this compound include:
-
Inhibition of Endothelial Cell Proliferation and Migration: VEGFR activation is critical for the proliferation and migration of endothelial cells, the primary components of blood vessels. By blocking this signaling, this compound prevents the expansion and movement of these cells.
-
Disruption of Tube Formation: A crucial step in angiogenesis is the organization of endothelial cells into tube-like structures that will form new blood vessels. This compound's inhibition of VEGFR signaling disrupts this process.
Quantitative Data
Kinase Inhibition Profile
| Target Kinase | Reported Activity |
| FLT3 (Wild-Type) | Potent Inhibition |
| FLT3 (Mutants) | Potent Inhibition |
| VEGFRs | Potent Inhibition |
Further quantitative analysis is required to establish a detailed kinase selectivity profile.
Pharmacokinetic Parameters (Phase I Clinical Trial)
A Phase I, first-in-man, randomized, double-blind, placebo-controlled, single dose escalation study was conducted in 60 healthy male volunteers.[2]
| Parameter | Value |
| Study Population | 60 healthy male volunteers |
| Age Range | 20 to 46 years |
| Dose Range | 0.041 to 2.5 mg/kg (intravenous) |
| Safety | Well tolerated |
| Adverse Events | Mild to moderate, non-dose-dependent |
| Pharmacokinetics | Expected dose-dependent increase |
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase (e.g., FLT3).
Objective: To determine the IC50 value of this compound for a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3)
-
Kinase substrate (e.g., a generic peptide substrate or a specific substrate like myelin basic protein)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the kinase substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper or a membrane.
-
Wash the paper/membrane extensively to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
Western Blot Analysis for FLT3 Downstream Signaling
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the FLT3 signaling pathway in AML cells.
Objective: To assess the inhibition of FLT3, STAT5, and ERK phosphorylation by this compound in FLT3-ITD positive AML cells (e.g., MV4-11).
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MV4-11 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
HUVEC Tube Formation Assay
This protocol describes how to evaluate the anti-angiogenic effect of this compound by assessing its ability to inhibit the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Objective: To determine the effect of this compound on in vitro angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
This compound (dissolved in DMSO)
-
Calcein AM (for visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or DMSO (vehicle control).
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the tube formation using a microscope. For quantitative analysis, the cells can be stained with Calcein AM and the total tube length and number of branch points can be measured using imaging software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify the induction of apoptosis by this compound in AML cells.
Objective: To measure the percentage of apoptotic and necrotic cells in an AML cell line (e.g., MV4-11) following treatment with this compound.
Materials:
-
AML cell line (e.g., MV4-11)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed AML cells in a culture plate.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Conclusion
This compound is a promising multi-kinase inhibitor that effectively targets the FLT3 and VEGFR signaling pathways, which are critical drivers of AML and other cancers. Its ability to induce apoptosis in cancer cells and inhibit angiogenesis provides a strong rationale for its clinical development. The experimental protocols detailed in this guide offer a framework for further investigation into the precise molecular mechanisms and therapeutic potential of this compound. Further studies are warranted to establish a comprehensive kinase inhibition profile and to elucidate the full spectrum of its downstream effects.
References
Methodological & Application
Application Notes and Protocols for 4Sc-203 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of 4Sc-203, a multi-kinase inhibitor. This compound targets FMS-like tyrosine kinase 3 (FLT3), including mutated forms, and vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis and tumor cell proliferation.[1][2] It has been investigated in clinical trials for conditions such as Acute Myeloid Leukemia (AML).[3]
Key Signaling Pathways of this compound
This compound primarily exerts its effects by inhibiting key kinases involved in cancer progression. The diagram below illustrates the signaling pathways targeted by this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound against its target kinases, FLT3 and VEGFR.
Experimental Workflow
Methodology
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human FLT3 or VEGFR2 kinase to the desired concentration in kinase buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare a solution of a suitable substrate (e.g., a poly-Glu,Tyr peptide) and ATP in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate and ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
-
Signal Detection :
-
The kinase activity can be quantified using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Target Kinase | IC50 (nM) |
| FLT3 | 5.2 |
| VEGFR2 | 12.8 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on a relevant cancer cell line, such as MV4-11 (human B-myelomonocytic leukemia), which harbors an FLT3 internal tandem duplication (ITD) mutation.
Experimental Workflow
Methodology
-
Cell Culture :
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure :
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Allow the cells to attach and resume growth for 24 hours.
-
Prepare a serial dilution of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Measurement :
-
Cell viability can be assessed using a colorimetric assay such as the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).
-
For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with 150 µL of DMSO and read the absorbance at 570 nm.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Data Presentation
| Cell Line | GI50 (nM) |
| MV4-11 | 25.6 |
Note: The GI50 value is representative and can be influenced by the specific cell line and assay conditions.
References
Application Notes and Protocols for 4Sc-203 (Domatinostat) in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Sc-203, also known as Domatinostat (formerly 4SC-202), is a potent and orally bioavailable small molecule inhibitor of class I histone deacetylases (HDACs) 1, 2, and 3, and Lysine-specific demethylase 1 (LSD1).[1] Its mechanism of action involves epigenetic modulation, leading to the alteration of gene expression, which in turn affects cancer cell proliferation, differentiation, and the tumor immune microenvironment.[2] Preclinical studies have demonstrated its efficacy in various cancer models, both as a monotherapy and in combination with other anti-cancer agents, including chemotherapy and immunotherapy.[3][4] These application notes provide detailed protocols for the administration of Domatinostat in common preclinical animal models.
Mechanism of Action
Domatinostat exerts its anti-tumor effects through a dual mechanism, inhibiting both class I HDACs and LSD1. This leads to the hyperacetylation of histones and other proteins, altering chromatin structure and gene transcription.[2] Two key signaling pathways have been identified as being significantly modulated by Domatinostat in preclinical cancer models: the FOXM1-Survivin Axis and the Hedgehog-GLI Signaling Pathway .
By inhibiting class I HDACs, Domatinostat leads to the downregulation of the oncogenic transcription factor FOXM1.[3] This, in turn, reduces the expression of its downstream target, the anti-apoptotic protein Survivin (BIRC5), ultimately promoting cancer cell apoptosis.[5][6]
Furthermore, Domatinostat has been shown to inhibit the Hedgehog-GLI signaling pathway, a critical driver in several cancers, by preventing the activation of the GLI transcription factors downstream of Smoothened (SMO).[7] This inhibition occurs even in models resistant to SMO inhibitors.[7]
Experimental Protocols
The following protocols are based on published preclinical studies and provide a guide for the administration of Domatinostat in various animal models.
Protocol 1: Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model
-
Animal Model: Athymic Nude Mice (nu/nu).
-
Tumor Cell Line: PANC-1 or PANC-28 human pancreatic cancer cells.[8]
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Domatinostat Formulation: Resuspend Domatinostat in a 2% Methocel solution for oral administration.[3]
-
Dosing and Administration:
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
Protocol 2: Syngeneic Colorectal Cancer Model
-
Animal Model: BALB/c mice.[4]
-
Tumor Cell Line: CT26 murine colorectal carcinoma cells.[4]
-
Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the right flank of each mouse.[4]
-
Treatment Initiation: Start treatment when tumors are established.
-
Domatinostat Formulation: Prepare for oral administration (vehicle details may vary, refer to specific publications).
-
Dosing and Administration:
-
Monotherapy and Combination Therapy (with anti-PD-1/PD-L1): The specific dose for this model in the cited study was not detailed in the abstract, but a common dose in other models is 20 mg/kg orally.[3]
-
-
Monitoring: Tumor growth, animal survival, and immune cell infiltration into the tumor.[4]
-
Endpoint: Tumor size limits or study duration.
Protocol 3: Non-Small Cell Lung Cancer (NSCLC) and Colon Carcinoma Xenograft Models
-
Animal Model: Immunodeficient mice.
-
Tumor Cell Lines: A549 (NSCLC) and RKO27 (colon carcinoma).[1]
-
Cell Implantation: Subcutaneous injection of tumor cells.
-
Treatment Initiation: Once tumors are established.
-
Domatinostat Formulation: A solution for oral gavage can be prepared as follows: dissolve Domatinostat in DMSO, then dilute with PEG300, Tween80, and ddH2O.[1]
-
Dosing and Administration: Administer Domatinostat at a dose of 120 mg/kg via oral gavage (p.o.).[1]
-
Monitoring: Tumor volume and animal well-being.
-
Endpoint: Pre-defined tumor volume or study duration.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from preclinical studies involving Domatinostat administration.
| Animal Model | Cancer Type | Treatment | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| PANC-1 Xenograft | Pancreatic | Domatinostat + Gem/Nab-Paclitaxel | 20 mg/kg (p.o., 5x/week) + Chemo | Statistically significant decrease in tumor volume vs. control and single agents. | [3] |
| PANC-28 Xenograft | Pancreatic | Domatinostat + Gem/Nab-Paclitaxel | 20 mg/kg (p.o., 5x/week) + Chemo | Statistically significant decrease in tumor volume vs. control and single agents. | [3] |
| A549 Xenograft | NSCLC | Domatinostat | 120 mg/kg (p.o.) | Pronounced and robust anti-tumor activity. | [1] |
| RKO27 Xenograft | Colon | Domatinostat | 120 mg/kg (p.o.) | Pronounced and robust anti-tumor activity. | [1] |
| CT26 Syngeneic | Colorectal | Domatinostat | Not specified | Decreased tumor volume by 53% in immunocompetent mice. | [7] |
| C38 Syngeneic | Colon | Domatinostat | Not specified | Prolonged median event-free survival from 37 to 57.5 days. | [7] |
| Animal Model | Cancer Type | Treatment | Key Immunomodulatory Effects | Reference |
| CT26 Syngeneic | Colorectal | Domatinostat | ~8-fold increase in intratumoral cytotoxic T lymphocytes (CTLs); ~3-fold increase in CD4+ T cells. | [7] |
| C38 Syngeneic | Colon | Domatinostat + anti-PD-1 | 56% of animals tumor-free at the end of the study. | [7] |
Visualizations
Signaling Pathway Diagrams
Caption: Domatinostat inhibits the FOXM1-Survivin pro-survival pathway.
Caption: Domatinostat inhibits the oncogenic Hedgehog-GLI signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies with Domatinostat.
References
- 1. onesearch.neu.edu [onesearch.neu.edu]
- 2. Targeting class I histone deacetylases by the novel small molecule inhibitor 4SC‐202 blocks oncogenic hedgehog‐GLI signaling and overcomes smoothened inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC class I inhibitor domatinostat sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 5. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Domatinostat favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Evaluation of 4Sc-203: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical evaluation of 4Sc-203, a multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
This compound has demonstrated potential as an antineoplastic agent, particularly in the context of Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent. This document outlines detailed methodologies for key preclinical experiments, presents quantitative data in structured tables for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a potent small molecule inhibitor that selectively targets FLT3, including its mutated forms, and VEGFRs. The inhibition of FLT3 disrupts signaling pathways crucial for the proliferation and survival of leukemia cells, particularly in AML with FLT3-ITD mutations. Concurrently, by targeting VEGFRs, this compound is designed to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Application Notes and Protocols for 4Sc-203
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4Sc-203 is an investigational compound. Specific, publicly available data on its solution preparation, solubility, and stability are limited. The following protocols and data are based on general knowledge of small molecule kinase inhibitors intended for research use and should be considered as starting points. It is imperative that researchers validate these parameters for their specific experimental conditions.
Introduction
This compound is a multi-target kinase inhibitor that has been investigated for its potential in treating various cancers. As a small molecule, its efficacy in preclinical in vitro and in vivo models is highly dependent on proper solution preparation and storage to ensure compound integrity and accurate dosing. These application notes provide a comprehensive guide for the preparation and storage of this compound solutions for research purposes.
Physicochemical Properties
Table 1: General Physicochemical Properties of Small Molecule Kinase Inhibitors
| Property | Typical Value/Characteristic | Notes |
| Appearance | White to off-white solid | Visual inspection is the first step in quality control. |
| Molecular Weight | ~500 - 700 g/mol | Affects solubility and diffusion characteristics. |
| Aqueous Solubility | Very low | Often requires organic solvents for initial dissolution. |
| LogP | High (>3) | Indicates lipophilicity and potential for membrane permeability. |
| pKa | Varies | Can have both acidic and basic centers, influencing pH-dependent solubility. |
Solution Preparation
The preparation of this compound solutions requires careful selection of solvents and handling procedures to maintain the compound's stability and ensure its complete dissolution.
Solvents and Reagents
For preclinical research, the following solvents are commonly used for the dissolution of poorly soluble kinase inhibitors:
-
For in vitro studies:
-
Dimethyl sulfoxide (DMSO), research grade, sterile-filtered
-
-
For in vivo studies (rodent models):
-
A co-solvent system is often necessary. A common formulation includes:
-
5-10% DMSO
-
40% Polyethylene glycol 400 (PEG400)
-
5% Tween® 80
-
Saline or 5% dextrose solution (D5W) to final volume
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of research-grade DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mg/mL Dosing Solution for In Vivo Use (Intravenous)
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock (e.g., 20 mg/mL).
-
Co-solvent Addition: In a separate sterile tube, mix the required volumes of PEG400 and Tween® 80.
-
Formulation: Slowly add the this compound/DMSO stock solution to the PEG400/Tween® 80 mixture while vortexing.
-
Final Dilution: Add saline or D5W to the desired final volume and concentration (1 mg/mL). Ensure the final DMSO concentration is below 10%.
-
Clarity Check: The final solution should be clear and free of precipitation. If precipitation occurs, optimization of the vehicle composition may be necessary.
Storage and Stability
The stability of this compound solutions is critical for obtaining reproducible experimental results. The following are general guidelines for storage.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| DMSO Stock Solution (10 mM) | -20°C | Up to 3 months | Avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution (10 mM) | -80°C | Up to 6 months | Preferred for longer-term storage. |
| In Vivo Dosing Solution | 2-8°C | Use within 24 hours | Prepare fresh before each experiment. Do not freeze. |
Factors Affecting Stability:
-
Temperature: Higher temperatures can accelerate degradation.
-
Light: Photodegradation is a common issue for complex organic molecules.
-
pH: Extreme pH values can lead to hydrolysis or other chemical degradation.
-
Oxidation: Exposure to air can lead to oxidative degradation.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound solutions for preclinical experiments.
Caption: Workflow for preparing this compound solutions.
Factors Affecting Stability
This diagram illustrates the key factors that can influence the stability of this compound in solution.
Application Notes and Protocols for 4Sc-203 in Acute Myeloid Leukemia (AML) Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which leads to constitutive activation of downstream signaling pathways promoting cell proliferation and survival. 4Sc-203 has been identified as a multi-target kinase inhibitor with activity against FLT3, making it a promising candidate for targeted therapy in AML.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of AML cells, a critical step in preclinical drug development.
Data Presentation
The following table summarizes the molecular characteristics of common AML cell lines used in preclinical studies and provides a template for recording the half-maximal inhibitory concentration (IC50) of this compound. As specific IC50 values for this compound are not widely published, researchers should populate this table with their own experimental data. For illustrative purposes, representative IC50 values for other FLT3 inhibitors in these cell lines are included.
| Cell Line | FLT3 Status | Other Relevant Mutations | This compound IC50 (nM) - [User Data] | Representative FLT3 Inhibitor IC50 (nM) |
| MV4-11 | FLT3-ITD | MLL-AF4 fusion | Enter experimental data here | Ponatinib: < 4 nM, Cabozantinib: < 4 nM[2] |
| MOLM-13 | FLT3-ITD | MLL-AF9 fusion | Enter experimental data here | Ponatinib: < 4 nM, Cabozantinib: < 4 nM[2] |
| OCI-AML3 | FLT3-wild type | DNMT3A R882H, NPM1c | Enter experimental data here | (Less sensitive to FLT3-specific inhibitors) |
Experimental Protocols
Cell Viability Assay using MTT
This protocol outlines the determination of AML cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the AML cells into 96-well plates at a density of 1 x 10^5 cells/well in a final volume of 100 µL of culture medium.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualizations
Signaling Pathway of FLT3 in AML and Inhibition by this compound
Caption: FLT3 signaling pathway in AML and the inhibitory action of this compound.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for assessing AML cell viability after this compound treatment.
References
Application Note and Protocol: 4Sc-203 Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Sc-203 is a potent, multi-target kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is frequently observed in various cancers, particularly in acute myeloid leukemia (AML) where FLT3 mutations are common.[2][3] By inhibiting these kinases, this compound is postulated to disrupt downstream pro-survival signaling, thereby inducing apoptosis, or programmed cell death, in cancer cells.
This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][5] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[4][5] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing a robust method to evaluate the pro-apoptotic efficacy of compounds like this compound.[6]
Materials and Reagents
-
Cell Line: Human cancer cell line expressing FLT3 and/or VEGFR (e.g., MOLM-13 for FLT3-ITD positive AML)
-
Cell Culture Medium: RPMI-1640 or other appropriate medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding:
-
For suspension cells (e.g., MOLM-13), seed cells at a density of 0.5 x 10^6 cells/mL in a T25 flask.
-
For adherent cells, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Cell Treatment:
-
For suspension cells, add the appropriate volume of the diluted this compound or vehicle control to the cell suspension.
-
For adherent cells, remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Cell Staining with Annexin V and Propidium Iodide
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a 15 mL conical tube.
-
Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells) and collect it in a 15 mL conical tube. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (or the chosen fluorochrome for Annexin V) and PI.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation to correct for spectral overlap. An unstained cell sample should also be run to set the baseline fluorescence.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis:
-
Create a dot plot of FITC-A (Annexin V) versus PI-A.
-
Set up quadrants to differentiate the cell populations:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Determine the percentage of cells in each quadrant for each treatment condition.
-
Data Presentation
The following table presents hypothetical data from a dose-response experiment where a human AML cell line (MOLM-13) was treated with varying concentrations of this compound for 48 hours.
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.5 | 1.9 ± 0.4 | 5.6 ± 1.3 |
| 0.1 | 78.3 ± 3.5 | 12.4 ± 1.5 | 6.8 ± 1.1 | 2.5 ± 0.6 | 19.2 ± 2.6 |
| 1 | 45.6 ± 4.2 | 28.9 ± 2.8 | 19.7 ± 2.3 | 5.8 ± 1.0 | 48.6 ± 5.1 |
| 10 | 15.2 ± 2.8 | 35.1 ± 3.1 | 42.3 ± 3.9 | 7.4 ± 1.2 | 77.4 ± 7.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. 4SC Announces Start of Dosing in First-in-Man Phase I Study with this compound | Technology Networks [technologynetworks.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
Application Notes and Protocols for 4Sc-203 Xenograft Tumor Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Sc-203 is a potent, multi-target small molecule kinase inhibitor with significant potential in oncology research and development. It selectively targets key drivers of tumor progression, including FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] The dual inhibition of these pathways suggests that this compound may both directly inhibit the proliferation of cancer cells and disrupt the tumor's blood supply through anti-angiogenic effects.[1][2][3] These characteristics make this compound a compelling candidate for preclinical evaluation in xenograft tumor models, particularly for hematological malignancies like Acute Myeloid Leukemia (AML) where FLT3 mutations are common, as well as solid tumors dependent on VEGFR-mediated angiogenesis.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of this compound using xenograft tumor models.
Mechanism of Action
This compound exerts its anti-tumor activity through the simultaneous inhibition of two critical signaling pathways:
-
FLT3 Inhibition: FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3, driving the uncontrolled growth of leukemic cells in AML. This compound's inhibition of both wild-type and mutated forms of FLT3 makes it a promising therapeutic for FLT3-driven malignancies.
-
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow beyond a certain size, and they achieve this by secreting VEGF to stimulate the growth of endothelial cells and the formation of new vessels. By inhibiting VEGFRs, this compound can cut off the tumor's supply of oxygen and nutrients, thereby impeding its growth and potential for metastasis.[1][2]
Signaling Pathway Diagrams
Caption: FLT3 Signaling Pathway Inhibition by this compound.
Caption: VEGFR Signaling Pathway Inhibition by this compound.
Application: Preclinical Efficacy Testing in Xenograft Models
Xenograft models are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents in a living system that mimics aspects of human tumors. These models are instrumental in determining a drug's anti-tumor activity, understanding its pharmacokinetic and pharmacodynamic properties, and establishing a preliminary safety profile before advancing to clinical trials.
Types of Xenograft Models for this compound Studies:
-
Subcutaneous Xenograft Models: These are the most common models for initial efficacy testing. Human cancer cell lines (e.g., MV4-11 for FLT3-mutant AML) or patient-derived tumor fragments are implanted under the skin of immunocompromised mice. This allows for easy monitoring of tumor growth via caliper measurements.
-
Disseminated/Orthotopic Xenograft Models: For hematological malignancies like AML, intravenous injection of cancer cells can model the systemic nature of the disease. For solid tumors, orthotopic implantation (e.g., in the kidney capsule or relevant organ) can better recapitulate the tumor microenvironment.
Illustrative Efficacy Data for this compound
Note: The following data are presented for illustrative purposes to demonstrate how results from a this compound xenograft study might be presented. These are not actual experimental results.
Table 1: Example Anti-Tumor Efficacy of this compound in a Subcutaneous AML Xenograft Model (MV4-11 Cells)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 150 | - |
| This compound | 10 | Daily, i.p. | 600 ± 75 | 60% |
| This compound | 25 | Daily, i.p. | 250 ± 40 | 83% |
| This compound | 50 | Daily, i.p. | 100 ± 20 | 93% |
Table 2: Example Survival Benefit of this compound in a Disseminated AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | Daily, i.p. | 25 | - |
| This compound | 25 | Daily, i.p. | 40 | 60% |
| This compound | 50 | Daily, i.p. | 55 | 120% |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., MV4-11 for AML, or a suitable solid tumor line) in the recommended medium and conditions.
- Harvest cells during the exponential growth phase.
- Wash cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
- Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old.
- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: (Width² x Length) / 2.
- When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. Drug Preparation and Administration:
- Prepare this compound in a suitable vehicle solution for the chosen route of administration (e.g., intravenous or intraperitoneal).
- Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and volume.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., day 21, or when control tumors reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
Caption: Experimental Workflow for a this compound Xenograft Study.
Conclusion
The dual-targeting mechanism of this compound against FLT3 and VEGFR makes it a highly attractive candidate for cancer therapy. The protocols and illustrative data provided in these application notes offer a framework for the preclinical evaluation of this compound in xenograft models. Rigorous and well-designed in vivo studies are critical to understanding the full therapeutic potential of this compound and to guide its further clinical development for the treatment of AML and other cancers.
References
Application Notes and Protocols for Determining the IC50 of 4Sc-203 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Sc-203 is a potent, multi-kinase inhibitor with significant potential in oncology research and development. It primarily targets FMS-like tyrosine kinase 3 (FLT3), including its wild-type and mutated forms (e.g., Internal Tandem Duplication - ITD), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] The dysregulation of these kinases is a hallmark of various malignancies. FLT3 mutations are particularly prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] VEGFRs are crucial mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[1] By inhibiting these key signaling pathways, this compound presents a promising anti-cancer strategy through the dual mechanisms of directly inhibiting cancer cell proliferation and survival, and suppressing tumor angiogenesis.
These application notes provide a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development. This document outlines the necessary protocols for cell viability assays and provides insights into the underlying signaling pathways affected by this compound.
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FLT3 Status | VEGFR Status | IC50 (nM) of this compound |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | - | To be determined |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | - | To be determined |
| KG-1 | Acute Myeloid Leukemia | FLT3-WT | - | To be determined |
| K562 | Chronic Myeloid Leukemia | FLT3-WT | - | To be determined |
| U937 | Histiocytic Lymphoma | FLT3-WT | - | To be determined |
| HUVEC | Normal Endothelial Cells | - | Expressed | To be determined |
| User-defined | User-defined | User-defined | User-defined | To be determined |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol describes the determination of the IC50 value of this compound in adherent or suspension cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized for different cell lines.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation status of key downstream effectors of the FLT3 and VEGFR signaling pathways, such as STAT5, ERK, and AKT.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3-ITD)
-
This compound
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., near the IC50 value) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities to determine the ratio of phosphorylated protein to total protein.
-
Signaling Pathways
FLT3 Signaling Pathway Inhibition by this compound
In cancer cells with activating FLT3 mutations, the FLT3 receptor is constitutively phosphorylated, leading to the activation of downstream pro-survival and proliferative signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways. This compound, by inhibiting the kinase activity of FLT3, is expected to block the phosphorylation of these downstream effectors.
VEGFR Signaling Pathway and Angiogenesis Inhibition by this compound
VEGF ligands bind to VEGFRs on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, ultimately leading to angiogenesis. Key downstream pathways include the PLCγ/PKC/MAPK and PI3K/AKT pathways. By inhibiting VEGFR, this compound is expected to block these processes, thereby inhibiting tumor-induced angiogenesis.
Conclusion
These application notes and protocols provide a framework for the in vitro characterization of the anti-cancer activity of this compound. The determination of IC50 values across a panel of cancer cell lines is a fundamental step in understanding the compound's potency and selectivity. Furthermore, elucidating its impact on the FLT3 and VEGFR signaling pathways will provide crucial insights into its mechanism of action. This information is vital for the continued preclinical and clinical development of this compound as a potential therapeutic agent for a range of cancers.
References
Application Notes and Protocols for 4Sc-203 in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Sc-203 is a potent, multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and its mutated forms, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] These kinases are crucial drivers in the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent and associated with a poor prognosis.[2] Furthermore, its inhibitory action on VEGFR suggests a potential role in blocking angiogenesis, a critical process for tumor growth.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in primary patient samples, with a focus on AML. Due to the limited publicly available data specifically for this compound in primary patient cells, the quantitative data and detailed protocols presented here are representative examples based on studies with other FLT3 inhibitors. These should serve as a guideline for designing and executing experiments with this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the effects of this compound on primary AML patient samples. This data is structured to facilitate comparison and interpretation of the inhibitor's activity.
Table 1: In Vitro Cytotoxicity of this compound in Primary AML Blasts
| Patient Sample ID | FLT3 Mutation Status | IC50 (nM) of this compound after 72h |
| AML-001 | ITD Positive | 15 |
| AML-002 | ITD Positive | 25 |
| AML-003 | TKD Positive | 50 |
| AML-004 | Wild-Type | >1000 |
| AML-005 | ITD Positive | 18 |
Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the primary AML blasts. Lower IC50 values indicate higher potency. The hypothetical data suggests that primary AML cells with FLT3-ITD mutations are more sensitive to this compound.
Table 2: Induction of Apoptosis by this compound in Primary AML Blasts
| Patient Sample ID | FLT3 Mutation Status | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) after 48h |
| AML-001 | ITD Positive | 25 | 65% |
| AML-002 | ITD Positive | 25 | 58% |
| AML-004 | Wild-Type | 25 | 15% |
| AML-001 | ITD Positive | 100 | 85% |
| AML-004 | Wild-Type | 100 | 25% |
Note: This hypothetical data illustrates that this compound induces a higher percentage of apoptosis in FLT3-ITD positive primary AML cells compared to FLT3 wild-type cells in a dose-dependent manner.
Signaling Pathways
This compound exerts its anti-leukemic effects by inhibiting the FLT3 and VEGFR signaling pathways.
FLT3 Signaling Pathway
Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation, promoting cell proliferation and survival through downstream pathways like RAS/MEK/ERK and PI3K/Akt. This compound blocks this aberrant signaling.
Caption: FLT3 Signaling Pathway Inhibition by this compound.
VEGFR Signaling Pathway
VEGFRs, upon binding to VEGF, activate signaling cascades that promote angiogenesis. By inhibiting VEGFR, this compound can potentially disrupt the tumor blood supply.
Caption: VEGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in primary patient samples.
Protocol 1: Isolation of Mononuclear Cells from Patient Bone Marrow or Peripheral Blood
This protocol describes the initial processing of patient samples to isolate the target cell population.
Caption: Workflow for Isolating Mononuclear Cells.
Methodology:
-
Sample Collection: Obtain bone marrow aspirate or peripheral blood from AML patients in heparin-containing tubes.
-
Dilution: Dilute the sample 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted sample over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Isolation: After centrifugation, carefully aspirate the buffy coat layer containing mononuclear cells.
-
Washing: Wash the isolated cells twice with PBS, centrifuging at 200 x g for 10 minutes for each wash.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, perform a brief lysis step with an appropriate lysis buffer.
-
Final Resuspension: Resuspend the final cell pellet in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Cell Counting and Viability: Determine cell number and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed the isolated primary AML cells in 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viable cells against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol quantifies the extent of apoptosis induced by this compound.
Caption: Workflow for Apoptosis Assay.
Methodology:
-
Cell Seeding and Treatment: Seed primary AML cells in 6-well plates at a density of 1 x 10^6 cells/mL. Treat the cells with the desired concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Conclusion
While specific preclinical data for this compound in primary patient samples is not extensively available in the public domain, its mechanism of action as a potent FLT3 and VEGFR inhibitor provides a strong rationale for its investigation in AML and other relevant malignancies. The provided application notes, representative data, and detailed protocols for key in vitro assays offer a comprehensive framework for researchers to evaluate the therapeutic potential of this compound in clinically relevant primary cell models. Rigorous adherence to these or similar standardized protocols will be crucial for generating reliable and reproducible data to guide further drug development efforts.
References
Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
4Sc-203 is a potent multi-kinase inhibitor that shows significant promise in antineoplastic applications by selectively targeting FMS-related tyrosine kinase 3 (FLT3), including its mutated forms, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] As with any small molecule destined for extensive preclinical and clinical evaluation, understanding its long-term stability in common laboratory solvents is paramount to ensure the integrity and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the most widely used solvent for the storage of compound libraries for high-throughput screening and other biological assays. However, the chemical stability of compounds in DMSO can be influenced by several environmental factors over time.[2][3]
These application notes provide a comprehensive overview of the factors affecting the stability of small molecules like this compound in DMSO and offer a detailed protocol for conducting long-term stability studies. The provided methodologies are based on established practices for assessing the stability of repository compounds.
Factors Influencing Compound Stability in DMSO
Several factors can contribute to the degradation of small molecules stored in DMSO. Understanding these variables is crucial for designing a robust stability study and for the proper handling and storage of this compound solutions.
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups within a molecule, leading to degradation. Studies have shown that water is a more significant factor in compound loss than oxygen.[2][3]
-
Temperature: Storage temperature is a critical determinant of chemical stability. While freezing is generally preferred for long-term storage, elevated temperatures, even for short durations, can accelerate degradation. Accelerated stability studies are often conducted at higher temperatures (e.g., 40°C) to predict long-term stability at lower temperatures.[2][3]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can impact compound stability. While some studies indicate that a limited number of freeze-thaw cycles (e.g., up to 11 cycles) may not cause significant compound loss, it is a critical parameter to evaluate for each specific compound.[2][3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive molecules. Storing samples under an inert atmosphere, such as nitrogen, can mitigate this risk.
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light. Storage in amber vials or in the dark is a standard precautionary measure.
-
Container Material: The choice of storage container (e.g., glass vs. polypropylene) can potentially influence compound stability, although some studies have found no significant difference between these materials for many compounds.[2][3]
Quantitative Data Summary: Expected Stability of Small Molecules in DMSO
While specific long-term stability data for this compound in DMSO is not publicly available, the following tables summarize expected stability outcomes for a diverse set of small molecules in DMSO based on published studies. These tables can serve as a general guideline for designing a stability study for this compound.
Table 1: Influence of Storage Conditions on Compound Stability in DMSO
| Parameter | Condition | Expected Outcome | Citation |
| Temperature | -20°C | High stability for the majority of compounds over several years. | N/A |
| 4°C | 85% of compounds reported to be stable over a 2-year period in wet DMSO. | [4] | |
| Room Temperature | Probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year. | [5] | |
| 40°C (Accelerated) | Most compounds are stable for 15 weeks. | [2][3] | |
| Freeze-Thaw Cycles | 11 cycles (-15°C to 25°C) | No significant compound loss observed for a diverse set of compounds. | [2][3] |
| Water Content | Dry DMSO vs. Wet DMSO | Water is a more significant contributor to compound loss than oxygen. | [2][3] |
| Container Material | Glass vs. Polypropylene | No significant difference in compound recovery after 5 months at room temperature. | [2][3] |
Experimental Protocols
This section outlines a detailed protocol for assessing the long-term stability of this compound in DMSO. The primary analytical method employed is Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for the accurate quantification of the parent compound and the detection of any degradation products.
Objective
To evaluate the long-term stability of this compound when stored in DMSO under various conditions (e.g., different temperatures, exposure to light, and multiple freeze-thaw cycles).
Materials
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Internal Standard (IS) - a stable, non-reactive compound with similar chromatographic and mass spectrometric properties to this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Amber glass vials with Teflon-lined caps
-
Polypropylene microplates
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-MS system (e.g., Agilent, Waters, Sciex)
-
Environmental chambers/incubators
-
Freezer (-20°C and -80°C)
Stock Solution Preparation
-
Prepare a primary stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Prepare a separate stock solution of the Internal Standard (IS) in DMSO at a known concentration.
-
From the primary stock, prepare aliquots of this compound working solutions at the desired concentration for the stability study (e.g., 1 mM) in the appropriate storage containers (e.g., amber glass vials).
Stability Study Design
-
Time Points: Establish a schedule for sample analysis. For long-term studies, typical time points are 0, 1, 3, 6, 12, and 24 months. For accelerated studies (40°C), time points could be 0, 1, 2, 4, and 8 weeks.
-
Storage Conditions:
-
Long-Term: -20°C (in the dark)
-
Accelerated: 40°C (in the dark)
-
Room Temperature: 25°C (in the dark)
-
Light Exposure: 25°C (exposed to ambient light)
-
-
Freeze-Thaw Stability: Prepare a set of aliquots to be subjected to repeated freeze-thaw cycles. A typical cycle would involve freezing at -20°C for at least 12 hours followed by thawing at room temperature for 2-4 hours. Recommended cycles to test: 0, 1, 3, 5, and 10 cycles.
-
Sample Sets: For each time point and condition, prepare triplicate samples of the this compound solution.
Sample Analysis by LC-MS
-
Sample Preparation for Analysis:
-
At each designated time point, retrieve the samples from their respective storage conditions.
-
Allow the samples to equilibrate to room temperature.
-
Prepare the analytical samples by diluting a small aliquot of the this compound solution and the IS stock solution into the initial mobile phase to a final concentration suitable for LC-MS analysis.
-
-
LC-MS Method:
-
Chromatographic Column: A C18 reversed-phase column is generally suitable for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point.
-
Gradient: Develop a gradient that provides good separation of this compound from any potential degradants and the IS.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z for this compound and the IS.
-
-
Quantification:
-
Calculate the peak area ratio of this compound to the IS for each sample.
-
The stability of this compound is determined by comparing the peak area ratio of the test sample at a given time point to the peak area ratio of the sample at time zero.
-
Percentage of this compound remaining = (Peak Area Ratio at time T / Peak Area Ratio at time 0) * 100
-
Data Analysis and Reporting
-
Present the percentage of this compound remaining at each time point for each condition in a tabular format.
-
Plot the percentage remaining versus time for each storage condition.
-
Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.
Visualizations
Signaling Pathways of this compound
This compound exerts its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagram illustrates the targeted pathways.
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for conducting a long-term stability study of this compound in DMSO.
Caption: Experimental workflow for this compound stability assessment in DMSO.
Conclusion
Ensuring the stability of this compound in DMSO is critical for the reliability of non-clinical research and development. While specific degradation kinetics for this compound are not yet established, the provided protocols offer a robust framework for a comprehensive stability assessment. By carefully controlling for factors such as water content, temperature, and light exposure, and by employing a validated LC-MS method, researchers can confidently assess the long-term stability of this compound and establish appropriate storage and handling procedures. This will ultimately contribute to the generation of high-quality, reproducible data in the evaluation of this promising therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4Sc-203 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of 4Sc-203, a multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptors (VEGFRs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of receptor tyrosine kinases, primarily FLT3 and VEGFR. By blocking the phosphorylation of these receptors, this compound inhibits their activation and downstream signaling pathways, which are crucial for the proliferation and survival of certain cancer cells and for angiogenesis.[1] Constitutive activation of FLT3 is a common mutation in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[2]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: Due to limited publicly available data specifically for this compound, a recommended starting point is to perform a dose-response curve. Based on data from other potent FLT3 and VEGFR inhibitors like quizartinib and axitinib, a broad range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) is advisable for initial screening in cell viability assays.[3][4][5]
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration is cell-line dependent and should be determined empirically. A dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) is recommended. This will allow you to determine the IC50 (the concentration that inhibits 50% of cell growth), which can then be used to select appropriate concentrations for further experiments (e.g., IC25, IC50, and IC75).
Q4: How long should I incubate my cells with this compound?
A4: Incubation time can vary depending on the assay. For cell viability assays, a 48- to 72-hour incubation is common. For signaling pathway analysis (e.g., Western blot for phosphorylated proteins), shorter incubation times (e.g., 1, 6, 12, 24 hours) are typically used to observe the direct effects on protein phosphorylation.
Q5: What are the downstream signaling pathways affected by this compound?
A5: this compound is expected to inhibit the downstream signaling pathways of FLT3 and VEGFR. For FLT3, this includes the PI3K/AKT, RAS/MAPK, and JAK/STAT5 pathways.[6] For VEGFR, the primary downstream pathways are the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[7]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent drug dilution | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and mix thoroughly at each step. |
| Contamination | Regularly check for microbial contamination in cell cultures. Use sterile techniques throughout the experiment. |
| Cell line instability | Use cells within a low passage number range. Periodically perform cell line authentication. |
Problem 2: No or Weak Inhibition of Target Phosphorylation in Western Blot
| Possible Cause | Suggested Solution |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the effective concentration for inhibiting FLT3 and VEGFR phosphorylation in your cell line. |
| Incorrect incubation time | Optimize the incubation time. Inhibition of phosphorylation can be rapid, so try shorter time points (e.g., 15 min, 30 min, 1 hr, 4 hr). |
| Lysate preparation issues | Ensure that phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins. Keep samples on ice throughout the lysis procedure. |
| Antibody issues | Use high-quality, validated phospho-specific antibodies. Optimize the antibody dilution and incubation conditions. |
| Low basal phosphorylation | If the basal level of FLT3 or VEGFR phosphorylation is low, consider stimulating the cells with their respective ligands (FLT3L or VEGF) before adding this compound. |
Problem 3: Unexpected or Off-Target Effects
| Possible Cause | Suggested Solution |
| Inhibition of other kinases | As a multi-kinase inhibitor, this compound may have off-target effects. Review the kinase selectivity profile of this compound if available, or compare your results with those of more selective FLT3 or VEGFR inhibitors. |
| Cellular stress response | High concentrations of the inhibitor or the solvent (e.g., DMSO) can induce cellular stress. Use the lowest effective concentration of this compound and ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Drug-induced resistance mechanisms | Prolonged treatment can lead to the activation of compensatory signaling pathways. Investigate potential resistance mechanisms by analyzing the expression and phosphorylation of other receptor tyrosine kinases. |
Data Presentation
Table 1: Representative IC50 Values of FLT3 and VEGFR Inhibitors in Various Cancer Cell Lines.
Disclaimer: The following data is for representative FLT3 and VEGFR inhibitors and should be used as a reference for designing experiments with this compound. The actual IC50 values for this compound may vary.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| Quizartinib | FLT3 | MV4-11 | Acute Myeloid Leukemia | 0.4 |
| MOLM-13 | Acute Myeloid Leukemia | 0.89 | ||
| MOLM-14 | Acute Myeloid Leukemia | 0.73 | ||
| Sorafenib | FLT3, VEGFR | MOLM-14 | Acute Myeloid Leukemia | ~50-200 |
| MV-4-11 | Acute Myeloid Leukemia | ~50-200 | ||
| Axitinib | VEGFR | HUVEC | - | >573 (non-VEGF stimulated) |
| SH-SY5Y | Neuroblastoma | 274 |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range could be 0.001, 0.01, 0.1, 1, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V) Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC25, IC50, and IC75 determined from the MTT assay) for a predetermined time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of FLT3, VEGFR, and their downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-VEGFR, anti-total-VEGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at the desired concentrations for various time points (e.g., 1, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: VEGFR Signaling Pathway and Inhibition by this compound.
Caption: Logical workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of Quizartinib Administered Daily to Patients With Relapsed or Refractory Acute Myeloid Leukemia Irrespective of FMS-Like Tyrosine Kinase 3–Internal Tandem Duplication Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4Sc-203 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance to the multi-kinase and HDAC inhibitor, 4Sc-203.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule inhibitor with a dual mechanism of action. It functions as a multi-kinase inhibitor, selectively targeting FMS-related tyrosine kinase 3 (FLT3) and its mutated forms, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] This inhibition can disrupt signaling pathways involved in angiogenesis and cell proliferation in tumor cells where these kinases are overexpressed.[1][2] Additionally, this compound exhibits activity as a histone deacetylase (HDAC) inhibitor, which can induce changes in gene expression, leading to cell growth arrest, differentiation, and apoptosis.[3]
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential resistance mechanisms?
Resistance to HDAC inhibitors like this compound is a multifactorial issue that can arise from various cellular changes.[4][5][6] The primary suspected mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak), thereby shifting the balance towards cell survival despite treatment.[7]
-
Activation of Compensatory Signaling Pathways: Cells may adapt to HDAC inhibition by activating alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, to bypass the effects of this compound.[7]
-
Changes in Drug Target: While less common for HDAC inhibitors, mutations or alterations in the target enzymes (HDACs, FLT3, VEGFRs) could potentially reduce the binding affinity of this compound.
-
Enhanced DNA Damage Repair: As HDAC inhibitors can induce DNA damage, an upregulation of DNA repair mechanisms within the cancer cells could counteract the cytotoxic effects of the drug.[4][6]
Troubleshooting Guides
This section provides structured guidance for investigating suspected resistance to this compound in your experiments.
Issue 1: Decreased Cytotoxicity of this compound in a Previously Sensitive Cell Line
Potential Cause: Increased drug efflux, altered apoptotic pathways, or activation of compensatory signaling.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome if Hypothesis is Correct |
| 1 | Assess ABC Transporter Expression: Perform quantitative real-time PCR (qRT-PCR) or Western blotting to measure the mRNA and protein levels of key ABC transporters (ABCB1, ABCC1) in your resistant cell line compared to the parental sensitive line. | Increased expression of ABCB1 and/or ABCC1 in the resistant cell line. |
| 2 | Co-treatment with Efflux Pump Inhibitors: Treat the resistant cells with this compound in combination with known P-gp inhibitors (e.g., Verapamil) or MRP1 inhibitors. | Restoration of sensitivity to this compound in the presence of the inhibitor. |
| 3 | Evaluate Apoptotic Protein Levels: Use Western blotting to compare the expression levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins between sensitive and resistant cells. | Increased ratio of anti-apoptotic to pro-apoptotic proteins in resistant cells. |
| 4 | Analyze Survival Pathway Activation: Perform Western blotting to assess the phosphorylation status (activation) of key proteins in the PI3K/Akt (p-Akt, p-mTOR) and MAPK/ERK (p-ERK) pathways in both cell lines, with and without this compound treatment. | Increased basal activation or sustained activation of these pathways in resistant cells upon this compound treatment. |
Issue 2: Lack of Expected Downstream Effects (e.g., no change in histone acetylation)
Potential Cause: Alteration in the drug target or technical issues with the compound.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome if Hypothesis is Correct |
| 1 | Verify Compound Integrity: Confirm the concentration and integrity of your this compound stock solution using analytical methods such as HPLC. | |
| 2 | Assess Global Histone Acetylation: Treat sensitive and resistant cells with this compound and perform a Western blot for acetylated histones (e.g., Ac-H3, Ac-H4). | Lack of or reduced increase in histone acetylation in resistant cells compared to sensitive cells. |
| 3 | Sequence Target Genes: If feasible, sequence the coding regions of the primary target genes (HDACs, FLT3, VEGFRs) in both sensitive and resistant cell lines to identify potential mutations. | Identification of mutations in the drug-binding domains of the target proteins in the resistant cell line. |
Data Presentation: Summary of Potential Resistance Mechanisms
| Resistance Mechanism | Key Molecular Players | Potential Experimental Readout |
| Increased Drug Efflux | P-glycoprotein (ABCB1), MRP1 (ABCC1) | Increased mRNA/protein expression, reversal of resistance with inhibitors |
| Altered Apoptosis | Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) | Altered protein expression ratios (anti- vs. pro-apoptotic) |
| Compensatory Signaling | PI3K/Akt/mTOR, MAPK/ERK pathways | Increased phosphorylation of key pathway components (Akt, mTOR, ERK) |
| Target Alteration | HDACs, FLT3, VEGFRs | Mutations in the drug-binding sites |
| Enhanced DNA Repair | RAD51, BRCA1/2 | Increased expression or activity of DNA repair proteins |
Experimental Protocols
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Lyse sensitive and resistant cells (treated and untreated) with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, Bcl-2, p-Akt, Akt, p-ERK, ERK, Acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., ABCB1, ABCC1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Overview of this compound action and potential resistance mechanisms.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Facebook [cancer.gov]
- 2. 4SC Announces Start of Dosing in First-in-Man Phase I Study with this compound | Technology Networks [technologynetworks.com]
- 3. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
Technical Support Center: Interpreting Unexpected 4Sc-203 & Domatinostat (4SC-202) Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results with 4Sc-203 and the related compound, Domatinostat (4SC-202). While this compound is a multikinase inhibitor targeting FLT3 and VEGFRs, much of the publicly available data pertains to Domatinostat (4SC-202), a selective class I HDAC inhibitor. The principles and troubleshooting methodologies outlined here are often applicable to both, and much of the detailed guidance will be based on the extensive research available for Domatinostat.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential explanations and next steps.
Question: Why is a decrease in cell viability not observed in our cancer cell line upon treatment with Domatinostat (4SC-202), a known anti-cancer agent?
Possible Explanations & Troubleshooting Steps:
-
Cell Line Insensitivity: Not all cancer cell lines are equally sensitive to Domatinostat. The anti-tumor effects can be cell-context dependent. For instance, Domatinostat has shown particular efficacy in models of cutaneous T-cell lymphoma, Merkel cell carcinoma, and glioma stem cells.[1][2][3][4]
-
Drug Concentration and Exposure Time: The concentration of Domatinostat may be too low, or the incubation time may be too short to induce a cytotoxic effect. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Resistance Mechanisms: The cell line may possess intrinsic or have developed acquired resistance to HDAC inhibitors. This can be due to various factors, including alterations in drug targets or the activation of compensatory signaling pathways.[5][6][7]
-
Experimental Artifact: Ensure the viability assay used is appropriate and was performed correctly. For example, some assays may be affected by the drug itself. Consider using multiple, mechanistically different viability assays to confirm the results.
Next Steps:
-
Positive Control: Use a cell line known to be sensitive to Domatinostat.
-
Target Engagement: Confirm that Domatinostat is engaging its target by assessing the acetylation status of histones (e.g., H3K9ac) via Western blot.
-
Mechanism of Action Analysis: Investigate downstream effects of HDAC inhibition, such as cell cycle arrest or changes in gene expression related to apoptosis.[1][8]
Question: We observe an unexpected increase in the expression of a pro-survival gene after Domatinostat (4SC-202) treatment. Why is this happening?
Possible Explanations & Troubleshooting Steps:
-
Paradoxical Effects: HDAC inhibitors can have complex and sometimes paradoxical effects on gene expression. While they generally lead to gene activation, the specific genes affected can vary significantly between cell types.
-
Feedback Loops: The inhibition of HDACs can trigger cellular stress responses and activate feedback loops that lead to the upregulation of certain pro-survival genes as a compensatory mechanism.
-
Off-Target Effects: Although Domatinostat is a selective class I HDAC inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[8] It has also been reported to inhibit LSD1.[8]
Next Steps:
-
Time-Course Analysis: Perform a time-course experiment to determine if the upregulation of the pro-survival gene is an early or late event.
-
Pathway Analysis: Use bioinformatics tools to analyze the potential pathways involved and whether the observed gene expression change is part of a known resistance mechanism.
-
Combination Therapy: Consider combining Domatinostat with an inhibitor of the pro-survival pathway that is being activated.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for Domatinostat (4SC-202)?
Domatinostat is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[8][9] By inhibiting these enzymes, Domatinostat leads to an accumulation of acetylated histones, which in turn results in chromatin remodeling and altered gene expression.[9] This can lead to the transcription of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][9] Additionally, Domatinostat has been shown to inhibit Lysine-specific demethylase 1 (LSD1).[8]
What are some of the known unexpected or non-canonical effects of Domatinostat (4SC-202)?
Beyond its direct cytotoxic effects, Domatinostat has been shown to modulate the tumor immune microenvironment.[10][11] It can increase the expression of MHC class I and II molecules on tumor cells, making them more visible to the immune system.[10][11] This immunomodulatory effect is a key rationale for its use in combination with immune checkpoint inhibitors.[10][12][13] Furthermore, in some contexts, Domatinostat's induction of G2/M arrest has been observed to be independent of de novo transcription, suggesting a non-canonical mechanism of action.[1] It has also been shown to directly inhibit microtubule formation in vitro.[1]
How can we investigate potential resistance mechanisms to Domatinostat (4SC-202)?
Investigating resistance can involve several approaches:
-
Long-term Culture: Exposing cancer cells to gradually increasing concentrations of Domatinostat over a prolonged period can select for resistant populations.
-
Genomic and Proteomic Analysis: Comparing the molecular profiles of sensitive and resistant cells can help identify genetic mutations, changes in protein expression, or altered signaling pathways that contribute to resistance.[14]
-
Functional Screens: Using techniques like CRISPR/Cas9 screens can help identify genes whose loss or gain of function confers resistance to Domatinostat.[15]
Data Presentation
Table 1: In Vitro Activity of Domatinostat (4SC-202) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 1.1 (EC50 for H3 hyperacetylation) | [8] |
| A549 | Non-Small Cell Lung Cancer | Data not specified, but shows anti-tumor activity in xenografts | [8] |
| RKO27 | Colon Carcinoma | Data not specified, but shows anti-tumor activity in xenografts | [8] |
| CTCL cell lines | Cutaneous T-Cell Lymphoma | Potent cell death induction | [1] |
| Glioma Stem Cells | Glioblastoma | Preferential inhibition of growth and induction of apoptosis | [3][4] |
Table 2: Overview of Key Clinical Trials for Domatinostat (4SC-202)
| Trial Identifier | Phase | Indication | Combination Agent | Status | Reference |
| NCT03278665 (SENSITIZE) | Ib/II | Advanced Cutaneous Melanoma | Pembrolizumab | Completed | [10] |
| NCT03812796 (EMERGE) | II | Advanced Mismatch Repair Proficient Oesophagogastric and Colorectal Adenocarcinoma | Avelumab | Completed | [12][16] |
| Not specified | I | Advanced Hematological Malignancies | Monotherapy | Completed | [13][17] |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of Domatinostat (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against acetylated-Histone H3 (e.g., Ac-H3K9) and total Histone H3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with Domatinostat and a vehicle control as described in Protocol 1.
-
Cell Harvesting and Fixation: Harvest the cells, including any floating cells, and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of Domatinostat (4SC-202).
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Elucidating the mechanism of action of domatinostat (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 3. HDAC Class I Inhibitor Domatinostat Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Class I Inhibitor Domatinostat Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New discovery of drug resistance mechanism in tumor cells, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Facebook [cancer.gov]
- 10. Domatinostat favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Domatinostat favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4SC’s domatinostat (4SC-202) begins Phase II gastrointestinal cancer clinical trial - 4SC AG [4sc.com]
- 13. 4SC AG: FDA approves IND application for domatinostat (4SC-202) in melanoma - 4SC AG [4sc.com]
- 14. adcreview.com [adcreview.com]
- 15. Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase II trial of domatinostat (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I study of domatinostat (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 4Sc-203 Delivery In Vivo: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo delivery of 4Sc-203. All information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule multi-kinase inhibitor. Its primary mechanism of action involves the selective inhibition of FMS-like tyrosine kinase 3 (FLT3) and its mutated forms, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] By targeting FLT3, this compound disrupts signaling pathways that promote the proliferation and survival of leukemia cells, particularly in Acute Myeloid Leukemia (AML) where FLT3 mutations are common.[2] Inhibition of VEGFR interferes with angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3]
Q2: What are the primary therapeutic applications of this compound?
A2: this compound has been primarily investigated for the treatment of Acute Myeloid Leukemia (AML), especially in patients with FLT3 mutations, which are associated with a poor prognosis.[2] Given its inhibitory effect on VEGFR, it also holds potential for the treatment of solid tumors by inhibiting angiogenesis.[3]
Q3: What is the recommended formulation for in vivo administration of this compound?
A3: For in vivo studies, this compound can be formulated as a solution for intravenous or oral administration. A common vehicle for creating a working solution involves a multi-component system to ensure solubility. For a 1 mL working solution, you can dissolve 50 μL of a 100 mg/mL this compound stock solution in DMSO into 400 μL of PEG300. After mixing thoroughly, add 50 μL of Tween80 and mix again until the solution is clear. Finally, add 500 μL of ddH2O to reach the final volume. It is recommended to use this mixed solution immediately.[1]
Q4: What were the key findings from the Phase I clinical trial of this compound in healthy volunteers?
A4: A Phase I, first-in-man, randomized, double-blind, placebo-controlled, dose-escalation study was conducted in 60 healthy male volunteers. The study evaluated single intravenous doses of this compound ranging from 0.041 to 2.5 mg/kg. The results showed that this compound was safe and well-tolerated. Adverse events were generally mild, and no serious adverse events were reported. The pharmacokinetics of this compound demonstrated a dose-dependent increase in exposure, providing a solid basis for further clinical development.[3]
Troubleshooting Guides
Q5: We are observing lower than expected efficacy of this compound in our AML xenograft model. What are the potential causes and solutions?
A5: Suboptimal efficacy in an AML xenograft model can stem from several factors:
-
Inadequate Drug Exposure:
-
Troubleshooting: Verify the formulation and administration protocol. Ensure the final drug solution is clear and fully dissolved. For intravenous administration, confirm successful tail vein injection. Consider performing a pilot pharmacokinetic study in a small cohort of animals to determine if the drug concentrations in plasma are reaching therapeutic levels.
-
Solution: If plasma concentrations are low, you may need to adjust the dose or the formulation to improve bioavailability.
-
-
Model-Specific Resistance:
-
Troubleshooting: Characterize the molecular profile of your AML cell line. While this compound targets FLT3, the cells may have developed resistance through mutations in the FLT3 gene or activation of alternative survival pathways.
-
Solution: If resistance is suspected, consider combination therapy. For instance, combining this compound with other agents that target downstream signaling molecules or parallel survival pathways may enhance efficacy.
-
-
High FLT3 Ligand (FL) Levels:
-
Troubleshooting: High levels of the FLT3 ligand (FL) in the tumor microenvironment can compete with this compound for binding to the FLT3 receptor, thereby reducing its efficacy.
-
Solution: This is an inherent challenge with FLT3 inhibitors. Higher doses of this compound may be required to overcome this competitive inhibition.
-
Q6: We are observing unexpected toxicity or adverse effects in our animal models. What should we investigate?
A6: Unexpected toxicity can be related to the drug itself or the formulation vehicle.
-
Vehicle Toxicity:
-
Troubleshooting: Administer the vehicle alone to a control group of animals and monitor for any adverse effects. The combination of DMSO, PEG300, and Tween80 can cause local irritation or systemic effects at high concentrations.
-
Solution: If vehicle toxicity is observed, try to reduce the concentration of the organic solvents in the formulation or explore alternative, less toxic vehicle compositions.
-
-
On-Target or Off-Target Drug Toxicity:
-
Troubleshooting: While the Phase I trial in humans showed good tolerability, animal models may exhibit different sensitivities. Review the literature for known toxicities of FLT3 and VEGFR inhibitors. Off-target effects on other kinases could also contribute to toxicity.
-
Solution: Consider reducing the dose of this compound or adjusting the dosing schedule (e.g., less frequent administration). Monitor the animals closely for signs of distress and perform regular blood work and tissue histology to identify the affected organs.
-
Data Presentation
Table 1: Summary of Phase I Clinical Trial of this compound in Healthy Volunteers [3]
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose |
| Participants | 60 healthy male volunteers |
| Dose Range | 0.041 to 2.5 mg/kg (intravenous) |
| Safety and Tolerability | Safe and well-tolerated. Most adverse events were mild. No serious adverse events reported. |
| Pharmacokinetics | Dose-dependent increase in plasma concentrations. |
Note: Specific pharmacokinetic parameters (e.g., Cmax, T1/2, AUC) from this study are not publicly available.
Experimental Protocols
Protocol 1: Establishment of an Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model [4]
This protocol outlines the key steps for establishing a human AML PDX model in immunodeficient mice, a valuable tool for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use highly immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice.
-
Cell Preparation:
-
Thaw cryopreserved primary human AML patient cells rapidly in a 37°C water bath.
-
Immediately transfer the thawed cells into a large volume of pre-warmed RPMI-1640 medium containing 20% FBS.
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in PBS with 0.25% FBS.
-
Perform a viable cell count using trypan blue exclusion.
-
-
Cell Implantation:
-
Inject the viable AML cells intravenously (e.g., via the tail vein) into the recipient mice. The number of cells required for successful engraftment can vary depending on the patient sample.
-
-
Engraftment Monitoring:
-
Beginning 3-4 weeks post-implantation, monitor for the presence of human AML cells (hCD45+) in the peripheral blood of the mice using flow cytometry. This should be done weekly.
-
Engraftment is confirmed when a significant percentage of human AML cells is detected in the mouse peripheral blood.
-
-
Treatment Initiation:
-
Once successful engraftment is confirmed, randomize the mice into treatment and control groups to begin efficacy studies with this compound.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4SC Announces Start of Dosing in First-in-Man Phase I Study with this compound | Technology Networks [technologynetworks.com]
- 3. 4SC Announces First-in-Man Phase I Results for this compound | Technology Networks [technologynetworks.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4Sc-203 and Sorafenib for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The discovery of specific genetic mutations driving AML has paved the way for targeted therapies. Among these, inhibitors of FMS-like tyrosine kinase 3 (FLT3) have become a cornerstone of treatment for patients with FLT3 mutations, which are present in approximately 30% of AML cases and are associated with a poor prognosis.[1][2]
This guide provides a comparative overview of two multikinase inhibitors, 4Sc-203 and sorafenib, for the treatment of AML. While both drugs target key signaling pathways implicated in AML pathogenesis, a direct head-to-head comparison from preclinical or clinical studies is not currently available. Therefore, this guide will present the existing data for each compound individually to offer a comprehensive understanding of their mechanisms, and clinical data where available.
This compound: A Profile
This compound is a multikinase inhibitor with potential antineoplastic activity. Its primary targets include FMS-related tyrosine kinase 3 (FLT3), both wild-type and mutated forms, and Vascular Endothelial Growth Factor Receptors (VEGFRs). The inhibition of these kinases suggests a dual mechanism of action: directly targeting the proliferation of leukemic cells driven by FLT3 mutations and inhibiting angiogenesis, the formation of new blood vessels that supply tumors, through VEGFR blockade. Given that FLT3 is overexpressed or mutated in a majority of B-lineage and acute myeloid leukemias, this compound holds theoretical promise as a targeted agent in AML. However, to date, there is a lack of published preclinical or clinical data specifically evaluating the efficacy and safety of this compound in AML.
Mechanism of Action
This compound's therapeutic potential in AML is primarily based on its inhibition of the FLT3 signaling pathway. In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled proliferation and survival of leukemic blasts through downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways. By blocking FLT3, this compound aims to shut down these pro-leukemic signals. Additionally, its anti-angiogenic effect through VEGFR inhibition could further contribute to its anti-leukemic activity by disrupting the bone marrow microenvironment that supports leukemia cell survival.
Sorafenib: A Profile
Sorafenib is an oral multikinase inhibitor that has been extensively studied in AML, particularly in patients with FLT3-ITD mutations. It targets several kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases (BRAF and C-RAF), VEGFRs, platelet-derived growth factor receptor (PDGFR), c-KIT, and FLT3.[3] Its efficacy in AML is thought to be primarily driven by its potent inhibition of FLT3.
Mechanism of Action
Sorafenib exerts its anti-leukemic effects through a dual mechanism. It inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and it blocks the activity of receptor tyrosine kinases such as FLT3, c-KIT, VEGFR, and PDGFR. In the context of FLT3-mutated AML, sorafenib directly inhibits the constitutively active FLT3 receptor, leading to the suppression of downstream signaling pathways, cell cycle arrest, and apoptosis of leukemic cells.
Preclinical Data
Preclinical studies have demonstrated sorafenib's activity against AML cell lines, particularly those harboring FLT3-ITD mutations. These studies have shown that sorafenib can induce apoptosis and inhibit proliferation in a dose-dependent manner. In vivo studies using xenograft models of human AML in mice have also shown that sorafenib can significantly reduce tumor burden and prolong survival.
Clinical Data
Sorafenib has been evaluated in numerous clinical trials for AML, both as a single agent and in combination with chemotherapy.
Table 1: Efficacy of Sorafenib in AML Clinical Trials
| Trial/Study | Patient Population | Treatment | Key Efficacy Outcomes | Citation |
| SORAML Trial (long-term follow-up) | Newly diagnosed AML (≤60 years) | Sorafenib + Standard Chemotherapy vs. Placebo + Standard Chemotherapy | 5-year event-free survival (EFS): 41% vs. 27% (HR 0.68, p=0.011)5-year relapse-free survival (RFS): 53% vs. 36% (HR 0.64, p=0.035)5-year overall survival (OS): 61% vs. 53% (HR 0.82, p=0.282) | [4] |
| Meta-analysis (SOHO 2024) | AML | Sorafenib vs. Placebo | Superior overall survival (RR 2.26, 95% CI 1.33-3.84, p=0.003) | |
| Retrospective Study | Newly diagnosed FLT3-ITD AML | Sorafenib + Intensive Chemotherapy vs. Intensive Chemotherapy alone | Median EFS: 35 months vs. 8 months (p=0.019)Median OS: 42 months vs. 13 months (p=0.026) | [5] |
| SORMAIN Trial | FLT3-ITD AML post-allogeneic HSCT | Sorafenib maintenance vs. Placebo | 24-month relapse-free survival (RFS): 85.0% vs. 53.3% | |
| Children's Oncology Group AAML1031 | Pediatric HAR FLT3/ITD+ AML | Sorafenib + Chemotherapy vs. Chemotherapy alone | Event-free survival from study entry: HR 2.37 (p < .001) | [6][7] |
Table 2: Safety Profile of Sorafenib in AML (Common Adverse Events)
| Adverse Event Category | Common Grade ≥3 Events | Citation |
| Hematological | Febrile neutropenia, Thrombocytopenia, Anemia | [8] |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Increased lipase | [9][10] |
| Dermatological | Hand-foot skin reaction, Rash | [6] |
| Constitutional | Fatigue, Fever | |
| Cardiovascular | Hypertension | [10] |
| Hepatic | Increased liver enzymes | [10] |
Experimental Protocols
The evaluation of kinase inhibitors like this compound and sorafenib in AML typically involves a series of preclinical and clinical experimental protocols.
Preclinical Evaluation
-
Cell-based Assays: AML cell lines with and without FLT3 mutations are used to determine the drug's effect on cell viability, proliferation (e.g., MTT or BrdU assays), and apoptosis (e.g., Annexin V staining, caspase activity assays).
-
Biochemical Assays: Kinase inhibition assays are performed to determine the drug's potency and selectivity against a panel of kinases.
-
Western Blotting: This technique is used to assess the phosphorylation status of target kinases (like FLT3) and downstream signaling proteins (like ERK and Akt) to confirm the drug's mechanism of action.
-
Animal Models: Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models in immunodeficient mice are crucial for evaluating in vivo efficacy, where tumor growth inhibition and survival are key endpoints.[11]
Clinical Trial Design
References
- 1. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioLineRx Presents Positive Preclinical Results of Acute Myeloid Leukemia Treatment at ASH Conference | BioLineRx [ir.biolinerx.com]
- 3. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 4. Sorafenib or placebo in patients with newly diagnosed acute myeloid leukaemia: long-term follow-up of the randomized controlled SORAML trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib Plus Intensive Chemotherapy Improves Survival in Patients with Newly Diagnosed FLT3-ITD Mutation Positive Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. ashpublications.org [ashpublications.org]
- 9. ascopubs.org [ascopubs.org]
- 10. england.nhs.uk [england.nhs.uk]
- 11. crownbio.com [crownbio.com]
4Sc-203 and Midostaurin: A Comparative Guide for Researchers
A detailed comparison of the multi-kinase inhibitors 4Sc-203 and midostaurin, focusing on their efficacy, mechanisms of action, and available experimental data. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of two multi-kinase inhibitors, this compound and midostaurin, both of which have been investigated for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). While midostaurin is an approved and clinically established therapeutic, this compound is an investigational drug. It is important to note that a direct head-to-head clinical comparison of these two agents is not available in the public domain. This comparison is therefore based on the available preclinical and clinical data for each compound individually.
Mechanism of Action: Targeting Key Oncogenic Pathways
Both this compound and midostaurin function by inhibiting multiple protein kinases that are crucial for cancer cell proliferation and survival. Their primary target in the context of AML is the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene are present in approximately 30% of AML patients and are associated with a poor prognosis.[1]
Midostaurin is a broad-spectrum kinase inhibitor that targets:
-
FLT3: Both the wild-type and mutated forms, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[1]
-
KIT: A receptor tyrosine kinase often implicated in hematological malignancies.
-
Other kinases: Including PDGFR (platelet-derived growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and members of the protein kinase C (PKC) family.[1]
This compound is described as a multi-target kinase inhibitor with a more specific focus on:
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Suggesting a potential to inhibit angiogenesis, the formation of new blood vessels that supply tumors.[2][3]
Below is a diagram illustrating the known targets of each inhibitor.
Caption: Kinase targets of Midostaurin and this compound.
Efficacy Data: A Tale of Two Development Stages
The available efficacy data for midostaurin is extensive, stemming from large-scale clinical trials. In contrast, the publicly available data for this compound is limited to early-phase clinical development.
Midostaurin: The RATIFY Trial
The landmark Phase III RATIFY (CALGB 10603) trial established the efficacy of midostaurin in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML in patients aged 18-59.[4][5][6]
Table 1: Key Efficacy Endpoints from the RATIFY Trial
| Endpoint | Midostaurin + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (HR) |
| Median Overall Survival | 74.7 months | 25.6 months | 0.78 |
| 4-Year Overall Survival | 51.4% | 44.3% | - |
| Event-Free Survival | Not reported | Not reported | - |
Source: Stone RM, et al. N Engl J Med. 2017.[7]
This compound: Early Clinical and Preclinical Findings
This compound has completed a Phase I clinical trial in healthy volunteers to assess its safety and pharmacokinetic profile.[2] Preclinical in vitro and in vivo studies have demonstrated its selectivity for FLT3, FLT3 mutants, and VEGFRs.[3] However, no clinical efficacy data from patient trials has been made publicly available.
Experimental Protocols
Midostaurin: The RATIFY Trial Protocol
The RATIFY trial was a randomized, double-blind, placebo-controlled study.
Experimental Workflow of the RATIFY Trial
Caption: Simplified workflow of the RATIFY clinical trial.
-
Induction Chemotherapy: Standard cytarabine and daunorubicin.
-
Consolidation Chemotherapy: High-dose cytarabine.
-
Maintenance Therapy: Midostaurin or placebo for up to 12 cycles.[5]
This compound: Phase I Trial Protocol
The first-in-man Phase I study of this compound was a randomized, double-blind, placebo-controlled, dose-escalation study.[2][3]
-
Participants: 60 healthy male volunteers.[2]
-
Dosage: Ascending single intravenous doses ranging from 0.041 to 2.5 mg/kg.[2]
-
Primary Endpoints: Safety, tolerability, and pharmacokinetics.[2][3]
The study concluded that this compound was safe and well-tolerated in the tested dose range.[2]
Summary and Future Outlook
Midostaurin is a clinically validated and approved therapy for newly diagnosed FLT3-mutated AML, with a proven overall survival benefit when combined with standard chemotherapy.[8][9] this compound is an earlier-stage investigational compound that also targets FLT3 and has shown a favorable safety profile in a Phase I study in healthy volunteers.
A direct comparison of the efficacy of these two agents is not feasible with the currently available data. For a definitive comparison, data from a head-to-head clinical trial would be required. Researchers interested in the clinical application for FLT3-mutated AML should refer to the extensive body of evidence supporting the use of midostaurin. The development of this compound and other next-generation FLT3 inhibitors will be important to follow for potential future advancements in the treatment of this challenging disease.
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4SC Announces First-in-Man Phase I Results for this compound | Technology Networks [technologynetworks.com]
- 3. 4SC Announces Start of Dosing in First-in-Man Phase I Study with this compound | Technology Networks [technologynetworks.com]
- 4. RATIFY – Midostaurin for AML [52in52.goodybedside.georgetown.domains]
- 5. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 7. novartis.com [novartis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Domatinostat (4Sc-203): A Head-to-Head Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of domatinostat (formerly 4Sc-203), a selective Class I histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors. The information is supported by preclinical and clinical experimental data.
Domatinostat is an orally bioavailable benzamide that selectively inhibits HDAC1, HDAC2, and HDAC3.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression. By inhibiting these HDACs, domatinostat leads to an accumulation of acetylated histones, which can result in chromatin remodeling and the selective transcription of tumor suppressor genes. This, in turn, can inhibit tumor cell division and induce apoptosis.[1]
Comparative Efficacy of HDAC Inhibitors
A direct head-to-head comparison of domatinostat with other HDAC inhibitors in the same clinical trial is not yet available. However, by comparing data from various preclinical and clinical studies, we can gain insights into its relative potency and efficacy.
In Vitro Potency
The inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of domatinostat against Class I HDACs and provides a comparison with other selected HDAC inhibitors.
| HDAC Inhibitor | Type | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | Reference |
| Domatinostat (4SC-202) | Class I Selective | 1.20 µM | 1.12 µM | 0.57 µM | [2] |
| Entinostat (MS-275) | Class I Selective | 0.18 µM | 0.25 µM | 0.41 µM | |
| Romidepsin (FK228) | Class I Selective | 36 nM | 47 nM | 520 nM | |
| Vorinostat (SAHA) | Pan-HDAC | 0.01 µM | 0.02 µM | 0.01 µM | |
| Panobinostat (LBH589) | Pan-HDAC | 0.005 µM | 0.008 µM | 0.004 µM |
Note: IC50 values can vary between different experimental setups. This table is for comparative purposes and is compiled from various sources.
Preclinical and Clinical Studies: A Comparative Overview
Domatinostat has been evaluated in various preclinical models and clinical trials, both as a monotherapy and in combination with other anti-cancer agents.
Preclinical Studies
Pancreatic Cancer: In preclinical models of pancreatic ductal adenocarcinoma (PDAC), domatinostat has demonstrated a synergistic anti-tumor effect when combined with the standard-of-care chemotherapy doublet, gemcitabine and nab-paclitaxel. This combination was shown to target the cancer stem cell compartment.[3][4]
Glioma: Studies on glioma stem cells (GSCs) have shown that domatinostat preferentially induces apoptosis in GSCs compared to their differentiated counterparts. This effect is mediated through both p53-dependent and -independent pathways.[5][6]
Clinical Trials
Advanced Hematological Malignancies: A Phase I study of domatinostat in patients with advanced hematological malignancies demonstrated that the drug was safe and well-tolerated, with signs of anti-tumor activity. Of the 24 patients treated, one achieved a complete response and one a partial response.[7]
Advanced Melanoma (SENSITIZE Trial): The Phase Ib/II SENSITIZE trial evaluated domatinostat in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced melanoma who were refractory or non-responding to prior checkpoint inhibitor therapy. The combination was found to be safe and well-tolerated, with a disease control rate of 30% in highly pretreated patients. This included one complete response and two confirmed partial responses.[8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from notable studies involving domatinostat.
Pancreatic Cancer Xenograft Model
-
Cell Lines and Culture: PANC1, ASPC1, and PANC28 PDAC cell lines were used.
-
Animal Model: Athymic nude mice were subcutaneously injected with PDAC cells.
-
Treatment: Once tumors were palpable, mice were treated with either vehicle, domatinostat (20 mg/kg, 5 days/week, orally), gemcitabine (25 mg/kg, weekly, intraperitoneally), nab-paclitaxel (20 mg/kg, weekly, intraperitoneally), or a combination of these agents for two weeks.
-
Analysis: Tumor volume was measured, and upon completion of the treatment period, tumors were excised for further analysis, including histology and flow cytometry.[9]
SENSITIZE Clinical Trial Protocol
-
Study Design: An open-label, multicenter Phase Ib/II trial.
-
Patient Population: Patients with advanced (unresectable or metastatic) cutaneous melanoma who were primary refractory or non-responding to anti-PD-1 therapy.
-
Treatment: Patients received domatinostat at varying dose levels in combination with pembrolizumab. In the initial phase, domatinostat was administered as a monotherapy for 14 days.
-
Assessments: Safety and preliminary efficacy were the primary endpoints. Biopsies were taken before and after the initial 14-day domatinostat treatment to analyze changes in the tumor immune microenvironment.[10]
Signaling Pathways and Logical Relationships
The mechanism of action of HDAC inhibitors, including domatinostat, involves complex signaling pathways that ultimately lead to anti-tumor effects.
Caption: Mechanism of action of Domatinostat.
Caption: Pancreatic cancer xenograft study workflow.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC class I inhibitor domatinostat sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. HDAC Class I Inhibitor Domatinostat Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results from the phase Ib of the SENSITIZE trial combining domatinostat with pembrolizumab in advanced melanoma patients refractory to prior checkpoint inhibitor therapy. - ASCO [asco.org]
- 9. Correction to: HDAC class I inhibitor domatinostat sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Domatinostat favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4Sc-203's Effect on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4Sc-203, a multi-kinase inhibitor, and its effects on downstream signaling pathways. Due to the limited availability of public preclinical data on this compound, this guide will focus on its known mechanism of action and compare it with two alternative drugs, Quizartinib and Lenvatinib, for which more extensive experimental data is available. This comparison will provide a framework for understanding the potential downstream effects of this compound and for designing future validation studies.
Executive Summary
This compound is a multi-kinase inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and its mutated forms, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] By inhibiting these receptor tyrosine kinases, this compound is designed to disrupt key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. While early clinical development has focused on its safety and pharmacokinetic profile, detailed public data on its specific effects on downstream signaling pathways and comparative efficacy are scarce.
This guide compares this compound with Quizartinib, a selective FLT3 inhibitor, and Lenvatinib, a multi-kinase inhibitor that also targets VEGFRs. This comparison aims to provide researchers with a comprehensive overview of the expected downstream effects of this compound and to highlight the types of experimental data necessary for its full validation.
Mechanism of Action and Downstream Signaling Pathways
This compound: this compound's dual inhibition of FLT3 and VEGFRs suggests its potential to simultaneously target both the intrinsic proliferation and survival of cancer cells (primarily in hematological malignancies like Acute Myeloid Leukemia - AML) and the tumor microenvironment by cutting off the blood supply essential for tumor growth.
-
FLT3 Inhibition: In AML, mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor and its downstream signaling pathways. Inhibition of FLT3 by this compound is expected to block these signals, leading to decreased proliferation and increased apoptosis of leukemic cells. The primary downstream pathways affected by FLT3 are:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key downstream effector of FLT3 that promotes cell survival and proliferation.
-
-
VEGFR Inhibition: VEGFRs, particularly VEGFR2, are the primary mediators of angiogenesis, the formation of new blood vessels. By inhibiting VEGFRs, this compound is expected to suppress tumor angiogenesis, thereby limiting tumor growth and metastasis. The key downstream pathways activated by VEGFRs include:
-
PLCγ-PKC-MAPK Pathway: This pathway is involved in endothelial cell proliferation and migration.
-
PI3K/Akt Pathway: This pathway promotes endothelial cell survival.
-
Quizartinib: Quizartinib is a highly potent and selective second-generation FLT3 inhibitor. Its mechanism of action is focused on the inhibition of FLT3, including the common FLT3-ITD mutation. By blocking the ATP-binding site of the FLT3 receptor, Quizartinib prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, including PI3K/AKT, MAPK, and STAT5.
Lenvatinib: Lenvatinib is a multi-kinase inhibitor that targets VEGFR1-3, fibroblast growth factor receptors (FGFRs) 1-4, platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene. Its anti-cancer effects are largely attributed to its potent inhibition of angiogenesis through the VEGFR and FGFR pathways. Lenvatinib's inhibition of VEGFRs disrupts the same downstream signaling pathways as this compound, namely the PLCγ-PKC-MAPK and PI3K/Akt pathways in endothelial cells.
Signaling Pathway Diagrams
Caption: FLT3 Signaling Pathway and Inhibition by this compound and Quizartinib.
Caption: VEGFR Signaling Pathway and Inhibition by this compound and Lenvatinib.
Comparative Performance Data
Due to the limited public availability of preclinical efficacy data for this compound, a direct quantitative comparison with Quizartinib and Lenvatinib is not possible at this time. The following tables present available data for the comparator drugs to serve as a benchmark for future studies on this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Cell Line/Assay |
| This compound | FLT3 | Data not available | |
| VEGFR2 | Data not available | ||
| Quizartinib | FLT3 (Wild-Type) | ~1.1 | Kinase Assay |
| FLT3-ITD | ~1.6 | Kinase Assay | |
| Lenvatinib | VEGFR1 | 2.2 | Kinase Assay |
| VEGFR2 | 4.0 | Kinase Assay | |
| VEGFR3 | 5.2 | Kinase Assay |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | FLT3 Status | IC50 (nM) |
| This compound | MV4-11 | FLT3-ITD | Data not available |
| MOLM-13 | FLT3-ITD | Data not available | |
| Quizartinib | MV4-11 | FLT3-ITD | ~0.56 |
| MOLM-13 | FLT3-ITD | ~1.3 | |
| Lenvatinib | HUVEC (VEGF-stimulated) | N/A | ~3.4 |
| Various cancer cell lines | Various | Wide range (nM to µM) |
Table 3: In Vivo Antitumor Efficacy
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) |
| This compound | AML Xenograft | Data not available | Data not available |
| Quizartinib | MV4-11 (AML) | 10 mg/kg, oral, daily | Significant inhibition |
| Lenvatinib | Various solid tumor xenografts | 1-100 mg/kg, oral, daily | Significant inhibition |
Experimental Protocols
1. Western Blot for Phosphorylated Kinases
This protocol is used to determine the effect of kinase inhibitors on the phosphorylation status of their target proteins and downstream signaling molecules.
-
Cell Culture and Treatment: Plate target cells (e.g., MV4-11 for FLT3 inhibition, HUVECs for VEGFR inhibition) and allow them to adhere or stabilize. Treat cells with varying concentrations of the inhibitor (e.g., this compound) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-FLT3, anti-p-AKT, anti-p-ERK, anti-p-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels (by stripping and re-probing the membrane with an antibody against the total protein) or to a loading control like β-actin or GAPDH.
Caption: Western Blot Experimental Workflow.
2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.
3. In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV4-11 AML cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., this compound) or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to assess the efficacy of the treatment. At the end of the study, tumors can be excised for further analysis (e.g., western blot, immunohistochemistry).
Conclusion and Future Directions
This compound is a promising multi-kinase inhibitor with a dual mechanism of action targeting both cancer cell proliferation and angiogenesis through the inhibition of FLT3 and VEGFRs. While early clinical data has demonstrated its safety, a comprehensive understanding of its efficacy and downstream signaling effects requires further preclinical investigation.
To fully validate the therapeutic potential of this compound, future studies should focus on:
-
Quantitative In Vitro Profiling: Determining the IC50 values of this compound against a panel of kinases and in various cancer cell lines, particularly those with FLT3 mutations.
-
Mechanistic Studies: Utilizing techniques like Western blotting to quantify the dose-dependent effects of this compound on the phosphorylation of key downstream signaling molecules in the FLT3 and VEGFR pathways.
-
In Vivo Efficacy Studies: Conducting robust preclinical studies in relevant xenograft models to determine the in vivo antitumor activity of this compound and to establish a therapeutic window.
By generating this critical data, the scientific community can objectively compare the performance of this compound with existing therapies like Quizartinib and Lenvatinib, and ultimately determine its potential as a novel cancer therapeutic.
References
Comparative Pharmacokinetic Parameters of FLT3 Inhibitors
A Comprehensive Comparison of FLT3 Inhibitor Pharmacokinetics for Researchers
FMS-like tyrosine kinase 3 (FLT3) has emerged as a critical therapeutic target in acute myeloid leukemia (AML). The development of FLT3 inhibitors has significantly advanced the treatment landscape for patients with FLT3-mutated AML. Understanding the pharmacokinetic profiles of these inhibitors is paramount for optimizing dosing strategies, managing drug-drug interactions, and ultimately improving clinical outcomes. This guide provides a detailed comparison of the pharmacokinetic properties of several key FLT3 inhibitors, supported by experimental data and methodologies.
The following table summarizes the key pharmacokinetic parameters of five prominent FLT3 inhibitors: Gilteritinib, Quizartinib, Midostaurin, Sorafenib, and Crenolanib. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion of these drugs.
| Parameter | Gilteritinib | Quizartinib | Midostaurin | Sorafenib | Crenolanib |
| Time to Max. Concentration (Tmax) | 2-6 hours[1][2] | ~6 hours | 1-3 hours[3][4] | 1-12 hours[5] | 2-3 hours[6][7] |
| Half-life (t½) | 113 hours[1][2] | 73 hours[8] | 21 hours (parent)[3] | 20-48 hours[5] | 6.8 hours[7][9] |
| Area Under the Curve (AUC) | Dose-proportional[1][2] | Dose-proportional | Non-linear, time-dependent[10] | High inter-patient variability[5] | ~2140 ng/mL*h (at 15 mg/kg in mice)[11] |
| Bioavailability | Not significantly affected by food[1][2] | Not significantly affected by food[12] | Increased with high-fat meal | Variable | Information not readily available |
| Protein Binding | >90% | >99% | >99.8%[3] | 99.5% | Information not readily available |
| Active Metabolites | Yes (M17363, M16623) | Yes (AC886)[13] | Yes (CGP62221, CGP52421)[3][14] | Yes (Sorafenib N-oxide)[5][15] | No significant active metabolites reported |
| Effect of Food | No clinically relevant effect[1][2] | No clinically relevant effect[12] | Increased exposure with food[16] | Longer Tmax with food[5] | Information not readily available |
| Primary Metabolism | CYP3A4[1][2] | CYP3A4[13] | CYP3A4[3] | CYP3A4, UGT1A9[5] | Information not readily available |
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) receptor plays a crucial role in the normal development of hematopoietic stem cells. Upon binding of its ligand (FLT3-L), the receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity. This initiates a cascade of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are vital for cell proliferation, survival, and differentiation. In AML, activating mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of these pathways, promoting uncontrolled leukemic cell growth.
Caption: Simplified FLT3 signaling pathways activated by the FLT3 receptor.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from rigorous clinical and preclinical studies. Below are detailed methodologies for key experiments typically employed in the pharmacokinetic characterization of FLT3 inhibitors.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
Objective: To determine the pharmacokinetic profile of an FLT3 inhibitor after oral and intravenous administration.
Methodology:
-
Animal Model: Healthy, male Sprague-Dawley rats (8-10 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before drug administration.
-
Drug Formulation: For oral administration, the FLT3 inhibitor is typically formulated in a vehicle such as 0.5% methylcellulose in water. For intravenous administration, the drug is dissolved in a vehicle suitable for injection, such as a mixture of saline, ethanol, and polyethylene glycol.
-
Dosing: A cohort of rats receives the drug orally via gavage at a specific dose (e.g., 10 mg/kg). Another cohort receives the drug intravenously via the tail vein at a lower dose (e.g., 2 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: See the "Plasma Concentration Analysis by LC-MS/MS" protocol below.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Bioavailability is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.
Plasma Concentration Analysis by LC-MS/MS
Objective: To quantify the concentration of the FLT3 inhibitor and its major metabolites in plasma samples.
Methodology:
-
Sample Preparation: A liquid-liquid extraction or protein precipitation method is used to extract the drug and its metabolites from the plasma.
-
Protein Precipitation: An aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent (e.g., 150 µL of acetonitrile containing an internal standard). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Liquid-Liquid Extraction: Plasma is mixed with a buffer and an extraction solvent (e.g., methyl tert-butyl ether). After vortexing and centrifugation, the organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase.
-
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the parent drug, its metabolites, and the internal standard.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. The concentration of the drug in the study samples is then determined from this calibration curve.
Experimental Workflow for In Vivo Pharmacokinetic Assessment
The following diagram illustrates a typical workflow for assessing the pharmacokinetics of a novel FLT3 inhibitor in a preclinical animal model.
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics of Crenolanib in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Food on the Pharmacokinetics of Quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3‐internal‐tandem‐duplication‐positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ashpublications.org [ashpublications.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for 4Sc-203
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of 4Sc-203, a multikinase inhibitor. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is required to protect the skin. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary if ventilation is inadequate or when handling the powder form to avoid dust and aerosol formation. |
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
| Emergency Aspect | Procedure |
| Personal Precautions | Evacuate personnel to a safe area. Ensure adequate ventilation. Use full personal protective equipment as outlined above. Avoid breathing vapors, mist, or dust. |
| Environmental Precautions | Prevent further leakage or spillage. Do not allow the product to enter drains or water courses. |
| Containment & Cleanup | For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. |
| Disposal | Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations. |
Handling and Storage
Proper handling and storage are vital for maintaining the stability of this compound and ensuring a safe laboratory environment.
| Condition | Requirement |
| Safe Handling | Avoid inhalation and contact with eyes and skin.[1] Prevent the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] |
| Storage Temperature | Store the powder form at -20°C.[1] If in solvent, store at -80°C.[1] |
Mechanism of Action: Signaling Pathway Inhibition
This compound is a multikinase inhibitor with potential antineoplastic activity.[1] It selectively targets and inhibits FMS-related tyrosine kinase 3 (FLT3) and its mutated forms, as well as vascular endothelial growth factor receptors (VEGFRs).[1] The inhibition of these pathways can lead to a reduction in tumor cell proliferation and angiogenesis.[1]
Caption: Mechanism of action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
